molecular formula C15H15ClO2 B1435475 4-Chloro-3-(4-ethoxybenzyl)phenol CAS No. 1408077-50-8

4-Chloro-3-(4-ethoxybenzyl)phenol

货号: B1435475
CAS 编号: 1408077-50-8
分子量: 262.73 g/mol
InChI 键: HCEHZWDDVOFGKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-(4-ethoxybenzyl)phenol is a useful research compound. Its molecular formula is C15H15ClO2 and its molecular weight is 262.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-chloro-3-[(4-ethoxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10,17H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEHZWDDVOFGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Chloro-3-(4-ethoxybenzyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Chloro-3-(4-ethoxybenzyl)phenol, a key intermediate in the development of various pharmaceutical compounds. The described methodology commences with readily available starting materials and proceeds through a multi-step sequence involving chlorination, Friedel-Crafts acylation, reduction, formylation, and a final oxidation step to yield the target phenol (B47542). This document furnishes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual representations of the chemical transformations and workflows to facilitate comprehension and replication in a laboratory setting.

Introduction

This compound is a substituted phenol derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance for advancing research and development in this area. This guide outlines a robust and well-documented synthetic route, compiling information from established chemical literature and patents to provide a cohesive and practical resource for chemical synthesis professionals.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a five-step process starting from 2-chloro-5-bromobenzoic acid. The initial steps focus on the construction of the 4-chloro-3-(4-ethoxybenzyl)benzaldehyde backbone, which is then converted to the final phenol product via a Dakin oxidation.

Synthesis_Pathway cluster_0 Synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde cluster_1 Final Conversion to Phenol 2-chloro-5-bromobenzoic_acid 2-chloro-5-bromobenzoic acid 5-bromo-2-chlorobenzoyl_chloride 5-bromo-2-chlorobenzoyl chloride 2-chloro-5-bromobenzoic_acid->5-bromo-2-chlorobenzoyl_chloride Acyl Chlorination Ketone_Intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone 5-bromo-2-chlorobenzoyl_chloride->Ketone_Intermediate Friedel-Crafts Acylation Reduced_Intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Ketone_Intermediate->Reduced_Intermediate Reduction Benzaldehyde 4-chloro-3-(4-ethoxybenzyl)benzaldehyde Reduced_Intermediate->Benzaldehyde Formylation Final_Phenol This compound Benzaldehyde->Final_Phenol Dakin Oxidation Dakin_Mechanism Start Aromatic Aldehyde Step1 Nucleophilic attack by hydroperoxide anion Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Aryl group migration Intermediate1->Step2 Intermediate2 Aryl formate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End Phenol Step3->End

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(4-ethoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(4-ethoxybenzyl)phenol is a substituted phenol (B47542) derivative that holds significance in pharmaceutical development, primarily as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Notably, it is recognized as a process impurity in the manufacturing of Dapagliflozin and a building block for Ertugliflozin, both of which are inhibitors of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. A thorough understanding of its physicochemical properties is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents logical workflows relevant to its synthesis and analysis.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further empirical determination is necessary for a complete physicochemical profile.

Table 1: Summary of Physicochemical Data for this compound

PropertyValue/DescriptionSource
Chemical Name This compoundN/A
CAS Number 1408077-50-8[1]
Molecular Formula C₁₅H₁₅ClO₂[1]
Molecular Weight 262.74 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Data not available. Predicted values may vary.N/A
Boiling Point Data not available. Predicted values may vary.N/A
Water Solubility Data not available. Expected to be low based on its structure.N/A
pKa Data not available. Predicted to be in the acidic range typical for phenols.N/A
LogP Data not available. Predicted to be lipophilic.N/A

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of phenolic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a crucial parameter for drug development, influencing formulation and bioavailability.

Methodology: Shake-Flask Method

  • Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group, which influences the compound's ionization state at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa can be determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (n-Octanol/Water)

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for a key intermediate related to this compound, based on patent literature for the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. This provides a logical framework for the formation of the core chemical structure.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product Core Structure 2_chloro_5_bromobenzoic_acid 2-Chloro-5-bromobenzoic acid step1 Acyl Chlorination 2_chloro_5_bromobenzoic_acid->step1 Acylating Agent phenetole Phenetole step2 Friedel-Crafts Acylation phenetole->step2 Lewis Acid intermediate1 5-Bromo-2-chlorobenzoyl chloride step1->intermediate1 intermediate2 (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone step2->intermediate2 step3 Reduction intermediate3 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene step3->intermediate3 step4 Formylation product 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde step4->product intermediate1->step2 intermediate2->step3 Reducing Agent intermediate3->step4 Formylating Agent

Caption: Synthetic workflow for a related benzaldehyde (B42025) derivative.

Physicochemical Characterization Workflow

This diagram outlines a logical sequence for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.

Characterization_Workflow start Pure Sample of This compound mp Melting Point Determination (Capillary Method) start->mp sol Solubility Assessment (Shake-Flask Method) start->sol pka pKa Determination (Potentiometric Titration) start->pka logp LogP Measurement (Shake-Flask n-Octanol/Water) start->logp data_analysis Data Compilation and Analysis mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis

Caption: Experimental workflow for physicochemical characterization.

Potential Biological Activity Context

Given that this compound is a chlorophenol, it may exhibit certain biological activities characteristic of this class of compounds. The following diagram illustrates a generalized mechanism of action for phenolic compounds as antioxidants.

Antioxidant_Mechanism Phenolic_Compound Phenolic Compound (e.g., this compound) Phenoxy_Radical Stable Phenoxy Radical Phenolic_Compound->Phenoxy_Radical Donates H• Free_Radical Free Radical (e.g., R•) Neutralized_Radical Neutralized Molecule (e.g., RH) Free_Radical->Neutralized_Radical Accepts H•

Caption: General antioxidant mechanism of phenolic compounds.

Conclusion

References

Navigating the Impurity Landscape of Dapagliflozin: A Technical Guide to 4-Chloro-3-(4-ethoxybenzyl)phenol and Related Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, impurity profiling, and analytical methodologies related to the SGLT2 inhibitor, Dapagliflozin. A particular focus is placed on the potential role of 4-Chloro-3-(4-ethoxybenzyl)phenol as an impurity or intermediate, alongside a detailed examination of other known process-related and degradation impurities.

Introduction to Dapagliflozin and Impurity Profiling

Dapagliflozin is an orally administered, highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily used in the management of type 2 diabetes. By inhibiting SGLT2 in the renal tubules, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.

The control of impurities in active pharmaceutical ingredients (APIs) like Dapagliflozin is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the API over time. Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, qualification, and control of these impurities.

This guide will delve into the synthetic pathways of Dapagliflozin, explore the landscape of its known impurities, and detail the analytical techniques employed for their detection and quantification.

Synthesis of Dapagliflozin

The synthesis of Dapagliflozin typically involves the coupling of a protected glucose derivative with a functionalized diarylmethane moiety. One of the common starting materials for the diarylmethane portion is 5-bromo-2-chlorobenzoic acid. A general synthetic scheme is outlined below.

Dapagliflozin_Synthesis A 5-bromo-2-chlorobenzoic acid B Friedel-Crafts Acylation (e.g., with phenetole) A->B 1 C (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone B->C D Reduction C->D 2 E 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene D->E F Coupling with protected D-gluconolactone E->F 3 G Protected Dapagliflozin Intermediate F->G H Deprotection G->H 4 I Dapagliflozin H->I

A common synthetic pathway for Dapagliflozin.

The Status of this compound

While not commonly cited as a process impurity or intermediate in the primary literature concerning Dapagliflozin synthesis, this compound is structurally very similar to key precursors. Its potential origins could be:

  • A precursor to key intermediates: It could potentially be used in the synthesis of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, although this is not the most commonly described route.

  • A degradation product: It could theoretically be formed through the cleavage of the C-glycosidic bond of Dapagliflozin or its intermediates under specific stress conditions, though this has not been prominently reported in forced degradation studies.

Currently, this compound is available commercially as a reference standard, which suggests its relevance in the analytical landscape of Dapagliflozin, possibly for the identification of unknown peaks during impurity profiling.

Potential_Relationship Dapagliflozin Dapagliflozin Target_Phenol This compound Dapagliflozin->Target_Phenol Potential Degradation Aryl_Bromide 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Key Intermediate) Target_Phenol->Aryl_Bromide Potential Precursor

Hypothetical relationship of the target phenol (B47542) to Dapagliflozin.

Known Impurities of Dapagliflozin

Impurities in Dapagliflozin can be broadly categorized into process-related impurities and degradation products.

Table 1: Summary of Known Dapagliflozin Impurities

Impurity Name/TypeStructure/FormulaPotential Source
Process-Related Impurities
5-bromo-2-chloro-4'-ethoxydiphenylmethaneC15H14BrClOStarting material for a key intermediate.[1]
Dapagliflozin alpha-isomerC21H25ClO6Isomeric byproduct of the glycosylation reaction.
Ethyl DapagliflozinC23H29ClO6Process-related impurity.[2][3]
Dapagliflozin TetraacetateC29H33ClO10Intermediate from certain synthetic routes.
Degradation Products
Hydroxy DapagliflozinC21H25ClO7Oxidative degradation product.
Dapagliflozin Open Ring ImpurityC21H27ClO7Product of hydrolysis.
Dapagliflozin Enone ImpurityC21H19ClO4Degradation product under certain conditions.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Dapagliflozin has been subjected to various stress conditions as per ICH guidelines.

Table 2: Summary of Forced Degradation Studies on Dapagliflozin

Stress ConditionObservations
Acidic Hydrolysis (e.g., HCl) Significant degradation observed, with the formation of multiple degradation products.
Alkaline Hydrolysis (e.g., NaOH) Dapagliflozin is susceptible to degradation under basic conditions, leading to the formation of degradation products.
Oxidative Degradation (e.g., H2O2) Degradation occurs, with the formation of oxidative byproducts such as Hydroxy Dapagliflozin.
Thermal Degradation Generally found to be relatively stable, with minimal degradation observed.
Photolytic Degradation Generally found to be stable under photolytic stress.

Analytical Methods for Impurity Profiling

A range of analytical techniques are employed to detect, quantify, and characterize impurities in Dapagliflozin.

Analytical_Workflow Sample Dapagliflozin Sample (API or Formulation) Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation Separation Chromatographic Separation (HPLC/UPLC) Preparation->Separation Detection Detection (UV/PDA) Separation->Detection Identification Identification (LC-MS, NMR) Separation->Identification Quantification Quantification Detection->Quantification

A general analytical workflow for Dapagliflozin impurity profiling.

Table 3: Representative HPLC/UPLC Method Parameters for Dapagliflozin Impurity Analysis

ParameterTypical Conditions
Column C8 or C18 (e.g., Kromasil 100-5-C8, Zorbax phenyl)
Mobile Phase Acetonitrile (B52724) and water (or buffer) in isocratic or gradient mode.
Flow Rate 0.1 - 1.0 mL/min
Detection Wavelength ~224 - 230 nm
Column Temperature Ambient to 35 °C

Experimental Protocols

Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol is adapted from publicly available patent literature and serves as an illustrative example.

  • Acylation: To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane) and a catalytic amount of DMF, add oxalyl chloride under a nitrogen atmosphere. Stir the reaction mixture at room temperature. After completion, concentrate the mixture under vacuum to obtain the acid chloride.

  • Friedel-Crafts Reaction: Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add phenetole (B1680304) and a Lewis acid (e.g., aluminum chloride) and stir the mixture.

  • Reduction: To the reaction mixture, slowly add a reducing agent such as triethylsilane. Allow the reaction to proceed at room temperature.

  • Work-up and Purification: Quench the reaction with an aqueous solution (e.g., sodium bicarbonate). Separate the organic layer, wash, dry, and concentrate under vacuum. The crude product can be purified by crystallization or chromatography to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

RP-HPLC Method for Dapagliflozin and Impurity Analysis

The following is a representative protocol based on published methods.

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: Kromasil 100-5-C8 (100 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 52:48 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 224 nm.

  • Sample Preparation: Accurately weigh and dissolve the Dapagliflozin sample in the mobile phase to achieve a known concentration.

  • Analysis: Inject the sample solution into the chromatograph and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

Conclusion

The comprehensive analysis of impurities is paramount in the development and manufacturing of Dapagliflozin. While a wide array of process-related and degradation impurities have been identified and characterized, the specific role of this compound remains to be definitively established in the public domain. Its structural similarity to key synthetic intermediates suggests it is a relevant compound for analytical monitoring. The continued application of advanced analytical techniques such as HPLC, UPLC, and LC-MS is crucial for ensuring the purity, safety, and efficacy of Dapagliflozin for patients with type 2 diabetes.

References

Structure-Activity Relationship (SAR) Studies of Chlorophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chlorophenol derivatives, focusing on their cytotoxic, enzyme inhibitory, antimicrobial, and antioxidant activities. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support research and development in medicinal chemistry and toxicology.

Introduction to Chlorophenol Derivatives and SAR

Chlorophenols are a class of organic compounds in which one or more hydrogen atoms on the phenol (B47542) ring are substituted by chlorine atoms.[1] These compounds and their derivatives are of significant interest due to their wide range of industrial applications and diverse biological activities.[2] Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of these molecules influences their biological effects. Key structural modifications, such as the number and position of chlorine atoms on the phenolic ring, play a pivotal role in determining the potency and selectivity of their biological actions.[3]

The biological activities of chlorophenol derivatives are diverse, encompassing cytotoxic, antimicrobial, and antioxidant effects.[2][4] The primary mechanism of action for the toxicity of many chlorophenols is the uncoupling of oxidative phosphorylation.[5] The degree of chlorination is directly related to the strength of this uncoupling effect, with pentachlorophenol (B1679276) being a potent inhibitor.[5]

Quantitative Structure-Activity Relationship Data

The biological activity of chlorophenol derivatives is highly dependent on their structural features. The following tables summarize the quantitative data from various studies, providing a comparative overview of their cytotoxic, enzyme inhibitory, and antimicrobial activities.

Cytotoxicity of Chlorophenol Derivatives

The cytotoxicity of chlorophenol derivatives is a key area of investigation, with implications for both toxicology and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

CompoundCell LineExposure Time (h)IC50 (mM)
4-Chlorophenol (4-CP)L929242.18
4-Chlorophenol (4-CP)L929481.18
2,4-Dichlorophenol (2,4-DCP)L929240.83
2,4-Dichlorophenol (2,4-DCP)L929480.13
2,3,4-Trichlorophenol (2,3,4-TCP)L929240.46
2,3,4-Trichlorophenol (2,3,4-TCP)L929480.08
Pentachlorophenol (PCP)L929240.11
Pentachlorophenol (PCP)L929480.06

SAR Observations for Cytotoxicity: A clear structure-activity relationship is observed, where the cytotoxicity of chlorophenols against L929 cells increases with the degree of chlorination.[6] This trend is consistent with the principle that increased chlorination enhances the lipophilicity of the molecules, facilitating their partitioning into the lipid bilayer of mitochondrial membranes, which is a key factor in their toxic effects.[7]

Enzyme Inhibition by Chlorophenol Derivatives

Chlorophenol derivatives have been shown to inhibit various enzymes, including those in the cytochrome P450 (CYP) family, which are crucial for drug metabolism.

CompoundEnzymeInhibition TypeIC50 (µM)Ki (µM)
2,4,6-Trichlorophenol (2,4,6-TCP)CYP2C9Competitive30.337.86
2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP)CYP2C8Non-competitive27.351.51
2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP)CYP2C9Competitive5.87.27
Pentachlorophenol (PCP)CYP2C8Non-competitive12.322.28
Pentachlorophenol (PCP)CYP2C9Competitive2.20.68

SAR Observations for Enzyme Inhibition: The inhibitory potency of chlorophenols against CYP2C8 and CYP2C9 isoforms generally increases with the number of chlorine substituents.[8] Trichlorophenols, tetrachlorophenols, and pentachlorophenol are strong inhibitors of these enzymes.[8] The type of inhibition (competitive or non-competitive) also varies with the specific compound and enzyme isoform.[8]

Antimicrobial Activity of Chlorophenol Derivatives

The antimicrobial properties of chlorophenols are well-documented, with their efficacy depending on the microorganism and the specific chlorophenol derivative. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)
Paramonochlorophenol (PMC)E. coli46.67
Paramonochlorophenol (PMC)E. faecalis213.33

SAR Observations for Antimicrobial Activity: The antimicrobial activity of chlorophenols is influenced by the position and number of chlorine atoms. For instance, the susceptibility of microorganisms like E. coli and E. faecalis to paramonochlorophenol varies, indicating a degree of selectivity in its action.[9] Generally, an increase in the alkyl chain length of substituted p-chlorophenols leads to increased antimicrobial activity, though a fall-off in activity is observed with longer chains, which varies depending on the target microorganism.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activities of chlorophenol derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[10] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.

Detailed Protocol for Adherent Cells:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the chlorophenol derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for untreated cells (vehicle control) and medium-only (blank).

  • Exposure Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]

  • MTT Addition:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well.[6]

    • Shake the plate on an orbital shaker for about 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

DPPH Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[8]

Principle: DPPH is a stable free radical that has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[8] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of the chlorophenol derivative in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Assay Procedure:

    • Pipette 100 µL of the test compound at various concentrations (prepared by serial dilution) into the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the control, use 100 µL of the solvent and 100 µL of methanol.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the chlorophenol derivative.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Culture the test microorganism overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

    • Optionally, a growth indicator dye such as resazurin (B115843) or 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of microbial growth.

Visualizations of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in the understanding of the complex relationships in SAR studies.

SAR_Workflow cluster_0 Compound Library & Selection cluster_1 Biological Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization Compound_Library Chlorophenol Derivatives Library Selection Selection of Derivatives (Varying Cl number and position) Compound_Library->Selection Cytotoxicity Cytotoxicity Assays (e.g., MTT) Selection->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Selection->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Selection->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays Selection->Enzyme_Inhibition Data_Collection Quantitative Data Collection (IC50, MIC) Cytotoxicity->Data_Collection Antimicrobial->Data_Collection Antioxidant->Data_Collection Enzyme_Inhibition->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis QSAR QSAR Modeling (Optional) SAR_Analysis->QSAR Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Optimization Further Chemical Modification Lead_Identification->Optimization

Caption: General workflow for a structure-activity relationship (SAR) study.

Oxidative_Phosphorylation_Uncoupling cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Source Protons (H+) in Intermembrane Space ETC->Proton_Source Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Drives Synthesis Proton_Source->ATP_Synthase H+ Gradient Chlorophenol Chlorophenol Derivative Proton_Source->Chlorophenol Binds H+ Proton_Sink Protons (H+) in Mitochondrial Matrix Proton_Sink->ATP_Synthase Dissipates Gradient Chlorophenol->Proton_Sink Transports H+ across membrane

Caption: Mechanism of oxidative phosphorylation uncoupling by chlorophenols.

MTT_Assay_Pathway MTT MTT (Yellow, Water-soluble) Enzymes NAD(P)H-dependent Oxidoreductases MTT->Enzymes Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Mitochondria Viable Cell Mitochondria Mitochondria->Enzymes Enzymes->Formazan Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: Cellular mechanism of the MTT assay for cell viability.

Conclusion

The structure-activity relationships of chlorophenol derivatives are multifaceted, with the degree and position of chlorination being primary determinants of their biological activity. Increased chlorination generally correlates with enhanced cytotoxicity and enzyme inhibitory potential. This guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and development of novel compounds with desired biological profiles. A thorough understanding of SAR principles is indispensable for the rational design of new chlorophenol derivatives with optimized efficacy and safety profiles for various applications.

References

The Multifaceted Mechanisms of Action of Diarylmethane-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. These molecules exhibit a wide array of pharmacological effects, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the core mechanisms of action of diarylmethane-containing compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of this important class of therapeutic agents.

Introduction

Diarylmethanes are characterized by a central methane (B114726) unit substituted with two aryl groups. This structural motif imparts a unique three-dimensional conformation that allows for interaction with a variety of biological targets. The versatility of synthetic chemistry enables the facile introduction of diverse functional groups onto the aryl rings, leading to a broad spectrum of pharmacological activities. This guide will systematically review the primary mechanisms through which these compounds exert their therapeutic effects.

Anticancer Mechanisms of Action

Diarylmethane derivatives have emerged as promising anticancer agents, primarily through the induction of apoptosis and the modulation of key signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis

A fundamental mechanism by which diarylmethane compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For instance, the novel synthetic indole (B1671886) derivative 2,2'-diphenyl-3,3'-diindolylmethane (DPDIM) has been shown to induce apoptosis in breast cancer cells[1]. The anticancer potential of some diarylmethanes is assessed by analyzing their capacity to induce DNA fragmentation and through the monitoring of pro-apoptotic markers like caspase-3 and PARP cleavage[2][3]. Another diarylmethane derivative, 3,3'-diindolylmethane, has been demonstrated to induce apoptosis in human cancer cells in a p53-independent manner[4].

Modulation of Cell Signaling Pathways

Diarylmethane compounds have been found to interfere with critical signaling cascades that are often dysregulated in cancer.

  • EGFR/STAT3/AKT/ERK Pathway: DPDIM has been reported to exert its apoptotic effect by negatively regulating the activity of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling molecules, including STAT3, AKT, and ERK1/2[1]. This inhibition disrupts signals that promote cancer cell proliferation and survival.

  • p38, ERK, and Akt Signaling: The anticancer activity of certain diarylmethanes is mediated through the modulation of apoptotic and anti-apoptotic cell survival signaling pathways, including the activation of pro-apoptotic phospho-p38 and the inhibition of anti-apoptotic phospho-ERK and phospho-Akt[2][3].

The following diagram illustrates the inhibitory effect of DPDIM on the EGFR signaling pathway.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR STAT3 STAT3 EGFR->STAT3 AKT AKT EGFR->AKT ERK ERK1/2 EGFR->ERK Proliferation Proliferation/ Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis DPDIM DPDIM DPDIM->EGFR Inhibits DPDIM->Apoptosis Induces Anticancer_Workflow Start Diarylmethane Compound Cell_Culture Cancer Cell Lines (e.g., HT-29, HCT116) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Analysis (Flow Cytometry, DNA Fragmentation) Mechanism_Study->Apoptosis_Assay Western_Blot Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK, etc.) Mechanism_Study->Western_Blot Docking Molecular Docking Mechanism_Study->Docking Conclusion Elucidate Anticancer Mechanism Apoptosis_Assay->Conclusion Western_Blot->Conclusion Docking->Conclusion Anti_inflammatory_Pathway cluster_inflammation Inflammatory Pathway cluster_oxidative Oxidative Stress Pathway TLR4 TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Diarylmethane Diarylmethyl amine Diarylmethane->TLR4 Inhibits Diarylmethane->Nrf2 Activates

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenols represent a critical class of organic compounds with wide-ranging applications, from industrial synthesis to pharmaceutical development. Their chemical reactivity, bioavailability, and potential toxicity are intrinsically linked to their molecular structure and electronic properties. Among these, 4-chloro-3-ethylphenol (B1220485) stands as a molecule of interest due to its use as a disinfectant and its relevance in environmental science. Quantum chemical studies provide a powerful lens through which to understand the fundamental characteristics of such molecules at the atomic level. This technical guide offers an in-depth exploration of the structural, electronic, and thermodynamic properties of 4-chloro-3-ethylphenol and related phenolic compounds, grounded in computational analysis. By presenting a cohesive summary of quantitative data and detailed methodologies, this document aims to serve as a valuable resource for researchers engaged in the study and application of phenolic compounds.

Core Computational and Experimental Data

The following sections summarize the key quantitative data derived from quantum chemical calculations and experimental crystallographic studies of 4-chloro-3-ethylphenol and its structural relatives.

Structural Parameters

The geometric arrangement of atoms is a fundamental determinant of a molecule's properties. Below is a comparison of calculated and experimental bond lengths and angles for 4-chloro-3-ethylphenol. The calculated data were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.[1] Experimental data is provided from X-ray crystallography studies.[2]

Table 1: Selected Bond Lengths (Å) of 4-chloro-3-ethylphenol

BondCalculated (DFT/B3LYP/6-311G(d,p))[1]Experimental (X-ray Crystallography)[2]
C-Cl1.6901.7430 - 1.7469
C-O-1.3751 - 1.3778
O-H--
C-C (aromatic)1.367 - 1.495-
C-H (aromatic)1.095 - 1.109-

Table 2: Selected Bond Angles (°) of 4-chloro-3-ethylphenol

AngleCalculated (DFT/B3LYP/6-311G(d,p))[1]
C-C-C118.90 - 121.14
C-C-O116.01 - 123.01
Electronic Properties

The electronic characteristics of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap, in particular, is an indicator of chemical stability.[3]

Table 3: Electronic Properties of 4-chloro-3-ethylphenol

PropertyCalculated Value (DFT/B3LYP/6-311G(d,p))[1]
Total Energy-0.06600900 a.u.
HOMO Energy-0.33787 a.u.
LUMO Energy0.00101 a.u.
HOMO-LUMO Energy Gap (ΔE)9.217536 eV
Dipole Moment1.0071 Debye

For comparison, a study on 4-chloro-3-methylphenol, a closely related molecule, reported HOMO and LUMO energies of -7.884 eV and -4.449 eV, respectively, leading to a smaller energy gap.[4] This suggests that the nature of the alkyl substituent can influence the electronic properties of the chlorophenol.

Mulliken Atomic Charges

Mulliken population analysis provides a means of assigning partial charges to individual atoms in a molecule, offering insights into the intramolecular distribution of electrons.

Table 4: Mulliken Atomic Charges of Selected Atoms in 4-chloro-3-ethylphenol

Atom NumberAtom TypeAtomic Charge[1]
1C0.107435
2C-0.191797
3C-0.056775
Thermodynamic Properties

Thermodynamic parameters, calculated from vibrational frequency analysis, are essential for predicting the stability and reactivity of molecules under different conditions.

Table 5: Calculated Thermodynamic Properties of 4-chloro-3-ethylphenol at Room Temperature

PropertyCalculated Value (DFT/B3LYP/6-311G(d,p))[1]
Internal Thermal Energy (E)-
Constant Volume Heat Capacity (Cv)-
Entropy (S)-

Note: Specific values for E, Cv, and S were mentioned as calculated in the source but not explicitly provided in the accessible text.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings.

Computational Methodology: A General Workflow

The quantum chemical calculations for 4-chloro-3-ethylphenol were primarily conducted using Density Functional Theory (DFT).[1] DFT is a widely used computational method for investigating the electronic structure of many-body systems.[5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-311G(d,p) basis set.[1] This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules.

The general workflow for such a study is as follows:

  • Molecular Structure Input: The initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: An energy minimization process is performed to find the most stable conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the vibrational frequencies that can be correlated with experimental infrared and Raman spectra, as well as the thermodynamic properties of the molecule.[5]

  • Property Calculations: With the optimized geometry, various electronic properties such as HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP) can be calculated.

The calculated vibrational frequencies are often scaled by a factor (e.g., 0.9613 in the case of 4-chloro-3-ethylphenol) to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.[1]

Experimental Methodology: Single-Crystal X-ray Diffraction

The experimental structural data for 4-chloro-3-ethylphenol was obtained through single-crystal X-ray diffraction.[2] A suitable single crystal of the compound was mounted on a diffractometer. The crystal was kept at a low temperature (125 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays was directed at the crystal, and the diffraction pattern was collected on a detector. The collected data was then processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure was solved and refined using specialized software to yield the final atomic coordinates, bond lengths, and bond angles.[2]

Visualizing Computational Workflows

To better illustrate the logical flow of a quantum chemical investigation, the following diagrams are provided.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Molecular Structure Construction method_select Method & Basis Set Selection (e.g., B3LYP/6-311G(d,p)) geom_opt Geometry Optimization method_select->geom_opt Input File freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry struct_param Structural Parameters (Bond Lengths, Angles) freq_calc->struct_param Output Data vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop thermo_prop Thermodynamic Properties (Energy, Entropy) freq_calc->thermo_prop

Caption: A generalized workflow for a quantum chemical study using DFT.

Conclusion

This technical guide has provided a consolidated overview of the quantum chemical properties of 4-chloro-3-ethylphenol and its analogs. The presented data, derived from robust computational methods and corroborated by experimental findings, offers valuable insights into the molecular structure, electronic nature, and thermodynamic stability of these compounds. The detailed methodologies and workflow visualizations are intended to aid researchers in their own investigations of phenolic compounds. A thorough understanding of these fundamental properties is paramount for the rational design of new molecules with desired activities and for assessing the environmental and biological impact of existing ones.

References

The Synthetic Journey of a Key Pharmaceutical Intermediate: 4-Chloro-3-(4-ethoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(4-ethoxybenzyl)phenol is a synthetic organic compound that has gained significance in the pharmaceutical industry as a crucial intermediate in the synthesis of Ertugliflozin. Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), developed for the treatment of type 2 diabetes mellitus. This technical guide delves into the discovery, origin, and synthesis of this compound, providing detailed experimental protocols and contextual biological significance.

Discovery and Origin

The discovery of this compound is intrinsically linked to the development of the anti-diabetic drug, Ertugliflozin. It is not a naturally occurring compound but rather a specifically designed molecular scaffold, synthesized to serve as a key building block in the multi-step chemical synthesis of Ertugliflozin. Its "origin" is therefore the laboratory, a product of medicinal chemistry efforts to create novel therapeutics.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 1408077-50-8[1]
Molecular Formula C15H15ClO2[1]
Molecular Weight 262.74 g/mol [1]
Appearance White to off-white solid[1]
Purity (LCMS) ≥98.50%[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, often involving the preparation of its corresponding benzaldehyde (B42025) derivative as a key intermediate. The following protocols are based on methodologies described in the patent literature for the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, a direct precursor.

Experimental Workflow: Synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde

Synthesis_Workflow cluster_1 Acyl Chloride Formation cluster_2 Ketone Synthesis cluster_3 Methylene (B1212753) Bridge Formation cluster_4 Aldehyde Formation cluster_5 Final Precursor A 2-Chloro-5-bromobenzoic acid B Acylating Chlorination (e.g., Oxalyl chloride/DMF) A->B Step 1 C 5-Bromo-2-chlorobenzoyl chloride D Friedel-Crafts Acylation (Phenetole, Lewis Acid) C->D Step 2 E (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone F Reduction E->F Step 3 G 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) H Formylation G->H Step 4 I 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde

Caption: Synthetic pathway for 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Detailed Methodologies

Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride

  • Dissolve 2-chloro-5-bromobenzoic acid in a suitable organic solvent (e.g., dichloromethane).

  • Add an acylating chlorination reagent, such as oxalyl chloride with a catalytic amount of dimethylformamide (DMF), to the solution.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) until completion to yield 5-bromo-2-chlorobenzoyl chloride.[2][3]

Step 2: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone

  • Dissolve the 5-bromo-2-chlorobenzoyl chloride in an organic solvent.

  • Cool the solution (e.g., to 0°C).

  • Add phenetole (B1680304) and a Lewis acid catalyst (e.g., aluminum chloride).

  • Stir the reaction mixture until the Friedel-Crafts acylation is complete.[2][3]

Step 3: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Dissolve the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone in an appropriate solvent.

  • Add a reduction reagent system (e.g., triethylsilane and a Lewis acid) to reduce the ketone to a methylene group.

  • Monitor the reaction for completion.[2][3]

Step 4: Synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde

  • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in a suitable solvent.

  • Add a formylation reagent (e.g., n-butyllithium followed by DMF) to introduce the aldehyde group.

  • Quench the reaction and purify the product to obtain 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.[2][3]

Final Step: Conversion to this compound

The conversion of the benzaldehyde to the phenol (B47542) can be achieved through various methods, such as a Baeyer-Villiger oxidation to form a formate (B1220265) ester, followed by hydrolysis.

Biological Context: Role as a Precursor to an SGLT2 Inhibitor

While this compound itself is not known to possess significant biological activity, its importance lies in its role as a key structural component of Ertugliflozin. Ertugliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.

Signaling Pathway of SGLT2 Inhibition by Ertugliflozin

SGLT2_Inhibition Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Urinary_Excretion Increased Urinary Glucose Excretion Glucose_Lumen->Urinary_Excretion Sodium_Lumen Sodium Sodium_Lumen->SGLT2 GLUT2 GLUT2 Transporter SGLT2->GLUT2 Glucose NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Glucose_Blood Glucose Reabsorption GLUT2->Glucose_Blood Sodium_Blood Sodium Reabsorption NaK_ATPase->Sodium_Blood Ertugliflozin Ertugliflozin Ertugliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by Ertugliflozin.

Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, Ertugliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels in patients with type 2 diabetes.

Conclusion

This compound is a prime example of a molecule whose significance is defined by its role in the synthesis of a complex, biologically active pharmaceutical agent. While devoid of its own notable biological activity, its carefully designed structure is essential for the construction of Ertugliflozin, a valuable therapeutic for the management of type 2 diabetes. The synthetic pathways leading to this intermediate are a testament to the intricate processes involved in modern drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-3-(4-ethoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3-(4-ethoxybenzyl)phenol is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its diarylmethane phenolic structure presents specific challenges and opportunities in synthetic design. These application notes provide an overview of potential synthetic strategies and general protocols for the key chemical transformations involved in its assembly. The primary goal is to offer a conceptual framework for researchers to develop a high-yield synthesis tailored to their laboratory capabilities.

A patent for the preparation of a closely related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, outlines a multi-step synthesis starting from 2-chloro-5-bromobenzoic acid, which provides a validated route to the core structure.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a few primary disconnection points. The central C-C bond forming the benzyl-phenol linkage is a key target for disconnection, as is the ether bond of the ethoxy group and the C-Cl bond on the phenolic ring.

G Target This compound Disconnection1 C(aryl)-C(benzyl) Bond Formation Target->Disconnection1 Strategy A Disconnection2 Chlorination Target->Disconnection2 Strategy B Precursor1 4-Chlorophenol + 4-Ethoxybenzyl Halide/Alcohol Disconnection1->Precursor1 Precursor2 3-(4-Ethoxybenzyl)phenol Disconnection2->Precursor2 Disconnection3 Etherification Precursor3 4-Chloro-3-(4-hydroxybenzyl)phenol Disconnection3->Precursor3 StartingMaterial1 4-Chlorophenol Precursor1->StartingMaterial1 StartingMaterial2 4-Ethoxybenzyl Alcohol Precursor1->StartingMaterial2 Precursor2->Disconnection3 Strategy C StartingMaterial3 3-Benzylphenol Precursor2->StartingMaterial3 StartingMaterial4 Phenetole Precursor2->StartingMaterial4

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies and Key Methodologies

Several synthetic routes can be envisioned. The optimal choice depends on starting material availability, scalability, and desired purity profile. The core of the synthesis involves forming the diarylmethane structure, which can be achieved via Friedel-Crafts type reactions or modern cross-coupling methods.

Table 1: Comparison of Key Synthetic Transformations

TransformationMethodAdvantagesDisadvantages & Considerations
C(aryl)-C(benzyl) Bond Formation Friedel-Crafts AlkylationUses readily available starting materials and catalysts.[3][4]Risk of polyalkylation and carbocation rearrangements.[4][5] Phenolic -OH can interfere with Lewis acid catalysts.[6]
Suzuki-Miyaura CouplingHigh functional group tolerance; mild reaction conditions.[7][8][9]Requires pre-functionalized coupling partners (e.g., boronic acids and halides).
Negishi CouplingUtilizes organozinc reagents, offering good reactivity and functional group tolerance.[10]Organozinc reagents can be moisture-sensitive.
Chlorination Electrophilic Aromatic SubstitutionDirect method using reagents like gaseous chlorine or N-chlorosuccinimide (NCS).Regioselectivity can be an issue; potential for over-chlorination.[11] Phenols are highly activated, requiring careful control.
Etherification Williamson Ether SynthesisReliable and well-established method for forming ethers from an alkoxide and an alkyl halide.[12][13][14][15]Requires a primary alkyl halide to avoid elimination side reactions.[13][14]

Experimental Protocols (General Procedures)

The following protocols are generalized methodologies for the key reactions. Researchers should perform stoichiometric calculations and optimize reaction conditions (temperature, time, solvent) for their specific substrates and scale.

Protocol 1: C-C Bond Formation via Friedel-Crafts Alkylation

This protocol describes the alkylation of an activated aromatic ring (e.g., a phenol (B47542) derivative) with a benzyl (B1604629) alcohol or halide.

Objective: To form the C(aryl)-C(benzyl) bond.

Materials:

  • Phenolic substrate (e.g., 4-chlorophenol)

  • Benzylating agent (e.g., 4-ethoxybenzyl alcohol or 4-ethoxybenzyl chloride)

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄)[4] or a Brønsted acid

  • Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with the phenolic substrate and the anhydrous solvent.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 5 °C.

  • Add the benzylating agent dropwise to the cooled suspension over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Charge reactor with phenol & solvent Prep2 Cool to 0°C Prep1->Prep2 Prep3 Add Lewis Acid Prep2->Prep3 React1 Add benzylating agent dropwise Prep3->React1 React2 Warm to RT & stir (4-24h) React1->React2 React3 Monitor by TLC/LC-MS React2->React3 Workup1 Quench with ice & HCl React3->Workup1 If complete Workup2 Extract with organic solvent Workup1->Workup2 Workup3 Wash, dry, concentrate Workup2->Workup3 Purify Purify (Chromatography) Workup3->Purify

Caption: Workflow for Friedel-Crafts Alkylation.

Protocol 2: C-O Bond Formation via Williamson Ether Synthesis

This protocol describes the formation of the ethoxy group on a phenolic hydroxyl group.

Objective: To convert a phenol into an ethyl ether.

Materials:

  • Phenolic substrate (e.g., 4-Chloro-3-(4-hydroxybenzyl)phenol)

  • Alkylating agent (e.g., Ethyl iodide, ethyl bromide, or diethyl sulfate)

  • Base (e.g., K₂CO₃, NaH, NaOH)[12]

  • Polar aprotic solvent (e.g., Acetone, DMF, DMSO)[12][13]

Procedure:

  • Charge a reaction vessel with the phenolic substrate and the solvent.

  • Add the base to the solution. If using NaH, exercise extreme caution.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide anion.

  • Add the ethylating agent to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter off any inorganic salts if applicable.

  • If using a water-miscible solvent like DMF or DMSO, dilute the reaction mixture with water and extract the product with a water-immiscible solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_prep Phenoxide Formation cluster_reaction Alkylation cluster_workup Workup & Purification Prep1 Dissolve phenol in solvent Prep2 Add base Prep1->Prep2 Prep3 Stir at RT (30 min) Prep2->Prep3 React1 Add ethylating agent Prep3->React1 React2 Heat & stir (2-12h) React1->React2 React3 Monitor by TLC/LC-MS React2->React3 Workup1 Cool & filter React3->Workup1 If complete Workup2 Extract with organic solvent Workup1->Workup2 Workup3 Wash, dry, concentrate Workup2->Workup3 Purify Purify (Chromatography) Workup3->Purify

Caption: Workflow for Williamson Ether Synthesis.

Protocol 3: Electrophilic Aromatic Chlorination

This protocol describes the selective chlorination of a phenol derivative.

Objective: To introduce a chlorine atom ortho to the hydroxyl group and meta to the benzyl group.

Materials:

  • Phenolic substrate (e.g., 3-(4-Ethoxybenzyl)phenol)

  • Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂), or gaseous chlorine)

  • Solvent (e.g., Acetonitrile, Dichloromethane, or a chlorinated hydrocarbon[16])

Procedure:

  • Dissolve the phenolic substrate in the chosen solvent in a reaction vessel protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add the chlorinating agent portion-wise over 30-60 minutes. The reaction is often exothermic and should be controlled.

  • Stir the reaction at 0 °C to room temperature for 1-6 hours. The directing effects of the -OH and -benzyl groups will favor ortho/para substitution. The position ortho to the strongly activating hydroxyl group and meta to the deactivating benzyl group is the likely site of chlorination.

  • Monitor the reaction closely by TLC or LC-MS to avoid over-chlorination.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium bisulfite).

  • Dilute with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product, likely a mixture of regioisomers, using column chromatography to isolate the desired 4-chloro isomer.

Safety Considerations

  • Friedel-Crafts Reagents: Lewis acids like AlCl₃ are water-sensitive and corrosive. Alkylating agents can be carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

  • Chlorinating Agents: Gaseous chlorine, sulfuryl chloride, and NCS are toxic and corrosive. Use with extreme caution and appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents are flammable and toxic. Avoid inhalation and skin contact.

  • General: Always consult the Safety Data Sheet (SDS) for all reagents before use. A thorough risk assessment should be conducted prior to commencing any experimental work.

References

Application Notes and Protocols for the Quantification of 4-Chloro-3-(4-ethoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(4-ethoxybenzyl)phenol is a chemical compound often identified as an impurity or a reference standard in the synthesis of active pharmaceutical ingredients (APIs), such as Dapagliflozin.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and ensuring the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are common analytical techniques for the analysis of phenolic compounds.[3][4][5][6]

Physicochemical Properties

PropertyValueReference
CAS Number1408077-50-8[2][7][8][9]
Molecular FormulaC15H15ClO2[1][7][8]
Molecular Weight262.73 g/mol [1][7][8]
AppearanceWhite to off-white solid[8]

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the analysis of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, often requiring derivatization for polar compounds like phenols to improve volatility.[5][6][10]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes a reverse-phase HPLC procedure for the determination of this compound.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Standard/Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter through 0.45 µm filter prep3->prep4 hplc_system HPLC System with UV Detector prep4->hplc_system Transfer to vial injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 280 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: HPLC-UV Experimental Workflow.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (or other suitable buffer)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Protocol
  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This will be the stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in the diluent, ensuring the final concentration of the analyte falls within the calibration range.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Phosphoric Acid
Mobile Phase BAcetonitrile
Gradient60% B to 90% B over 10 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength280 nm
  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the blank (diluent), followed by the calibration standards and then the sample solutions.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Data Processing:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery98-102%
Precision (%RSD)< 2%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for trace-level quantification and confirmation of the identity of this compound. Derivatization is often necessary to improve the volatility and chromatographic behavior of phenolic compounds.[5][6][10]

Experimental Workflow with Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh Standard/Sample prep2 Dissolve in Solvent prep1->prep2 deriv1 Add Derivatizing Agent (e.g., BSTFA) prep2->deriv1 deriv2 Heat at 60-70 °C deriv1->deriv2 gcms_system GC-MS System deriv2->gcms_system Transfer to vial injection Inject Derivatized Sample gcms_system->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration (SIM/Scan) detection->integration calibration Calibration Curve integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: GC-MS Experimental Workflow.

Materials and Reagents
  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Ethyl acetate (B1210297) or other suitable solvent (GC grade)

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and autosampler vials with inserts

Instrumentation
  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

Protocol
  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of this compound in ethyl acetate.

    • Prepare the sample solution in ethyl acetate.

  • Derivatization:

    • Transfer a known volume (e.g., 100 µL) of the standard or sample solution to a reaction vial.

    • Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at 1.0 mL/min
Injector Temperature280 °C
Injection ModeSplitless
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionScan mode (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity
  • Analysis and Data Processing:

    • Inject the derivatized blank, standards, and samples.

    • For quantification, use a characteristic ion of the derivatized analyte (e.g., the molecular ion or a major fragment ion).

    • Construct a calibration curve and determine the concentration in the samples as described for the HPLC method.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Recovery95-105%
Precision (%RSD)< 5%

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound in various samples. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is essential that these methods are fully validated in the user's laboratory to ensure they meet the specific requirements of the intended application.

References

Gas Chromatography Techniques for the Separation of Chlorinated Phenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of chlorinated phenols using gas chromatography (GC). Chlorinated phenols are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Due to their potential toxicity and bioaccumulation, their accurate detection and quantification in various matrices are of significant importance.[1][2]

Introduction to GC Analysis of Chlorinated Phenols

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like chlorinated phenols. However, due to the polar nature of the hydroxyl group, direct analysis of underivatized phenols can lead to poor peak shape and low sensitivity.[3] To overcome these challenges, derivatization is often employed to convert the polar phenols into less polar, more volatile derivatives, thereby improving their chromatographic behavior.[3][4]

Common derivatization techniques include:

  • Acetylation: Reacting the phenols with acetic anhydride (B1165640) to form more volatile acetate (B1210297) esters.[2][4][5][6]

  • Silylation: Reacting the phenols with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form thermally stable and volatile silyl (B83357) ethers.[3][7]

The choice of detector is also crucial. Electron Capture Detectors (ECD) are highly sensitive to the electronegative chlorine atoms in chlorinated phenols, making them an excellent choice for trace analysis.[4] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and provides structural information, which is invaluable for compound identification and confirmation.[1][8][9]

Experimental Workflow

The general workflow for the analysis of chlorinated phenols by gas chromatography is outlined below. This process typically involves sample preparation, including extraction and derivatization, followed by GC separation and detection.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Acetylation or Silylation Extraction->Derivatization Derivatize Analytes Concentration Solvent Evaporation Derivatization->Concentration Reconstitution Reconstitution in Injection Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Capillary Column Separation Injection->Separation Detection ECD or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the GC analysis of chlorinated phenols.

Application Note 1: Analysis of Chlorinated Phenols by In-Situ Acetylation and GC-ECD

This method is suitable for the routine monitoring of chlorinated phenols in water samples and is based on the conversion of phenols to their acetate derivatives, followed by extraction and analysis using a GC equipped with an Electron Capture Detector (ECD).[4][5]

Experimental Protocol

1. Sample Preparation and Derivatization (In-situ Acetylation) [5]

  • Take a 300 mL aliquot of the aqueous sample.

  • Adjust the sample pH to between 9 and 11.5 using potassium carbonate to form the phenolate (B1203915) ions.

  • Add acetic anhydride to the buffered sample to convert the phenolate ions to their acetate derivatives.

  • Perform a liquid-liquid extraction of the formed phenolic acetates using hexane.

2. Gas Chromatography Conditions [4]

  • Instrument: Agilent 7890A GC system with a nickel-63 (B225782) ECD.

  • Column: J&W Scientific DB-5 (60 m x 0.32 mm i.d., 1 µm film thickness).

  • Injector: Pulsed splitless mode at 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp: 20°C/min to 300°C.

    • Final hold: 8 min at 300°C.

  • Detector Temperature: 320°C.

  • Makeup Gas (Nitrogen): Purge flow of 60 mL/min for 45 s, gas saver flow of 20 mL/min for 2 min.

Quantitative Data

The following table summarizes the retention times for a selection of chlorinated phenols analyzed using a DB-5ms column, which has a similar stationary phase to the DB-5.

CompoundRetention Time (min)
2-Chlorophenol11.335
2,4-Dichlorophenol16.216
4-Chloro-3-methylphenol19.049
2,4,6-Trichlorophenol20.498
Pentachlorophenol25.758
Data adapted from a study using an Agilent DB-5ms UI column (30 m x 0.32 mm, 0.25 µm).[10]

Application Note 2: Simultaneous Determination of Chlorinated Phenols by Silylation and GC-MS

This protocol describes a rapid and sensitive method for the simultaneous analysis of various phenolic compounds, including chlorinated phenols, using silylation followed by GC-MS.[3][7] Silylation with BSTFA is a fast and effective derivatization technique.[3][7]

Experimental Protocol

1. Sample Preparation and Derivatization (Silylation) [3]

  • Extract the phenolic compounds from the sample matrix using an appropriate solvent (e.g., dichloromethane (B109758) or hexane).

  • Concentrate the extract.

  • Add acetone (B3395972) to the dried extract to accelerate the derivatization reaction.

  • Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the extract and allow the reaction to proceed for approximately 15 seconds at room temperature.

  • To ensure the stability of the derivatives for long-term storage, excess BSTFA can be hydrolyzed with a small amount of water, followed by drying with anhydrous sodium sulfate.[7]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions [8]

  • Instrument: Thermo Scientific TRACE GC coupled to a Thermo Scientific Ion Trap mass spectrometer.

  • Column: TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm).

  • Injector: 275°C, Splitless (1 min).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 min.

    • Ramp: 8°C/min to 300°C.

    • Final hold: 10 min at 300°C.

  • Transfer Line Temperature: 300°C.

  • MS Type: Ion Trap, operated in segmented mode for improved ion statistics.

Quantitative Data

The following table presents retention times for selected chlorinated phenols on a DB-5ms column, which has a selectivity comparable to the TG-5SilMS phase.

Peak No.CompoundRetention Time (min)
12-Chlorophenol~11.3
62,4-Dichlorophenol~16.2
7 (IS)2,6-Dichlorophenol-
92,4,6-Trichlorophenol~20.5
11Pentachlorophenol~25.8
Retention times are approximate and based on typical chromatograms. Absolute retention times can be locked using a reference compound like 2,4-dibromophenol.[10][11]

Application Note 3: Direct Analysis of Underivatized Chlorinated Phenols by GC-MS

While derivatization is generally recommended, direct analysis of underivatized phenols is also possible, particularly with modern, inert GC systems.[8][12] This approach simplifies sample preparation but may result in broader peaks for more polar analytes.

Experimental Protocol

1. Sample Preparation

  • Extract the sample using an appropriate method (e.g., liquid-liquid extraction with dichloromethane).

  • Dry the extract (e.g., using anhydrous sodium sulfate).

  • Concentrate the extract to the desired volume.

  • A pre-mixed standard solution of phenolic compounds in dichloromethane can be used for analysis.[8]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions [9]

  • Instrument: GC-MS system.

  • Column: Agilent CP-Volamine (30 m x 0.32 mm).

  • Injector: Split.

  • Carrier Gas: Helium, 3 psi.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

Quantitative Data

The following table shows the elution order for some chlorinated phenols on a CP-Volamine column.

Elution OrderCompound
22-chlorophenol
32,6-dichlorophenol
Data adapted from an application note by Agilent Technologies.[9]

Summary of GC Columns and Detectors

GC ColumnStationary PhaseApplicationDetector(s)Reference
DB-5 / TG-5SilMS 5% Phenyl / 95% DimethylpolysiloxaneGeneral purpose, analysis of derivatized and underivatized phenolsMS, FID, ECD[8][13]
CP-Volamine Optimized for volatile amines, but effective for phenolsSeparation of underivatized chlorinated phenolsMS[9]
CP-Sil 8 CB 5% Phenyl / 95% DimethylpolysiloxaneSeparation of a wide range of phenolsECD, FID[14]
DB-XLB Low-bleed, suitable for trace analysisHigh-resolution separation of phenolsMS[11]

Conclusion

The successful gas chromatographic analysis of chlorinated phenols relies on the appropriate selection of sample preparation techniques, GC columns, and detectors. Derivatization through acetylation or silylation is highly recommended to improve the chromatographic performance of these polar compounds. GC-ECD offers excellent sensitivity for chlorinated analytes, while GC-MS provides definitive identification. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust methods for the analysis of chlorinated phenols.

References

Application Note: Experimental Protocol for the Friedel-Crafts Acylation of Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[1][2] This reaction is of significant importance in organic synthesis for the creation of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. When phenetole (B1680304) (ethoxybenzene) is used as the aromatic substrate, the ethoxy group acts as an ortho-, para-director, leading primarily to the formation of p-ethoxyacetophenone, a key intermediate in various synthetic pathways.

This document provides detailed experimental protocols for the Friedel-Crafts acylation of phenetole using different catalytic systems. The primary focus is on the traditional method using a Lewis acid catalyst like aluminum chloride (AlCl₃) and an alternative, greener approach using a solid acid catalyst.

Comparative Data on Acylation of Aromatic Ethers

The following table summarizes various conditions and outcomes for the Friedel-Crafts acylation of phenetole and its close analog, anisole, providing a comparative overview for researchers.

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AnisoleAcetyl ChlorideAluminum ChlorideToluene0 - 56.5Not specified[3]
AnisoleAcetic Anhydride (B1165640)Zinc ChlorideDichloromethaneRoom TempNot specified>90[4][5]
AnisoleAcetic AnhydrideHβ ZeoliteSolvent-free95473.25[6]
AnisoleAcetic AnhydridePhosphotungstic AcidSolvent-free100452.9[7]
AnisoleAcetic AnhydrideScandium(III) triflateNitromethane506Not specified[8]

Experimental Workflow Overview

The general workflow for a Friedel-Crafts acylation experiment involves several key stages, from initial setup under anhydrous conditions to the final purification and analysis of the product.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware (Anhydrous) setup_apparatus Assemble Apparatus (Inert Atmosphere) prep_reagents->setup_apparatus add_catalyst Add Solvent & Lewis Acid Catalyst setup_apparatus->add_catalyst cool_mixture Cool Mixture (Ice Bath) add_catalyst->cool_mixture add_substrate Add Phenetole cool_mixture->add_substrate add_acyl Add Acylating Agent (Dropwise) add_substrate->add_acyl react Stir at RT or Heat add_acyl->react quench Quench Reaction (Ice/HCl) react->quench separate Separate Layers quench->separate wash Wash Organic Layer (H₂O, NaHCO₃) separate->wash dry Dry Organic Layer (Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Distillation/Recrystallization) evaporate->purify analyze Characterize Product (NMR, IR, GC-MS) purify->analyze

Caption: General experimental workflow for Friedel-Crafts acylation.

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes the classic method using aluminum chloride as the Lewis acid catalyst and acetyl chloride as the acylating agent.[3]

1. Materials and Reagents:

  • Phenetole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM) or Toluene[3]

  • 5% Hydrochloric Acid (HCl), chilled

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

2. Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle (if required)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

3. Safety Precautions:

  • Warning: Aluminum chloride is a corrosive solid that reacts violently with water.[9] Acetyl chloride is a corrosive, moisture-sensitive liquid and a lachrymator. Both must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

  • The quenching step is highly exothermic and releases HCl gas. It must be performed slowly and in a well-ventilated fume hood.

4. Procedure:

  • Setup: Assemble the flame-dried three-neck flask with the dropping funnel, condenser, and a stopper. Ensure the system is under a positive pressure of inert gas.

  • Catalyst Suspension: In the fume hood, carefully add anhydrous AlCl₃ (1.1 to 1.2 molar equivalents relative to phenetole) to the flask. Add anhydrous solvent (e.g., DCM) to create a stirrable suspension.

  • Cooling: Cool the flask to 0-5°C using an ice bath.

  • Substrate Addition: Add phenetole (1.0 molar equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10°C.

  • Acylating Agent Addition: Add acetyl chloride (1.05 molar equivalents) to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes. A constant, slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then remove the bath and let it stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Perform this step with extreme caution in a fume hood.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with small portions of the solvent (DCM).

    • Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude p-ethoxyacetophenone by vacuum distillation.

Protocol 2: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol offers a more environmentally friendly alternative using a reusable solid acid catalyst and avoiding halogenated reagents.[6]

1. Materials and Reagents:

  • Phenetole

  • Acetic Anhydride ((CH₃CO)₂O)

  • Hβ Zeolite catalyst

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

2. Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

3. Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • While safer than the AlCl₃ method, standard laboratory safety practices should be followed.

4. Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenetole (e.g., 0.1 mol), acetic anhydride (e.g., 1.5 molar equivalents), and the Hβ Zeolite catalyst (e.g., 1.0 g).[6]

  • Reaction: Heat the solvent-free mixture with vigorous stirring to the desired reaction temperature (e.g., 95°C) for a set time (e.g., 4 hours).[6] Monitor the reaction progress using TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Add a solvent like ethyl acetate to dissolve the product and filter to remove the Hβ Zeolite catalyst. The catalyst can be washed, dried, and reused.

  • Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic solution with water and then with a saturated NaHCO₃ solution to neutralize the acetic acid byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography.

References

Application Notes and Protocols for 4-Chloro-3-(4-ethoxybenzyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general framework for researchers, scientists, and drug development professionals. As of the current date, there is a notable absence of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or quantitative pharmacological data for 4-Chloro-3-(4-ethoxybenzyl)phenol. This compound is primarily documented and available as a drug intermediate for the synthesis of other active pharmaceutical ingredients.[1] The information presented herein is based on the general properties of related chlorophenolic and benzylphenol compounds and should be adapted and validated for any specific research application.

Introduction

This compound is a synthetic organic compound featuring a chlorinated phenol (B47542) core substituted with an ethoxybenzyl group. While its direct therapeutic applications are not yet established, its structural motifs are of significant interest in medicinal chemistry. Phenolic compounds are known to exhibit a wide range of biological activities, and the introduction of a chloro-substituent and a benzyl (B1604629) group can modulate these properties, influencing factors such as potency, selectivity, and metabolic stability.

Chemical Structure:

  • IUPAC Name: 4-chloro-3-[(4-ethoxyphenyl)methyl]phenol

  • CAS Number: 1408077-50-8[2][3][4][5]

  • Molecular Formula: C15H15ClO2[3][5]

  • Molecular Weight: 262.73 g/mol [4][5]

Potential Areas of Investigation

Based on the structure-activity relationships of analogous compounds, this compound could be investigated for a variety of biological activities. The general class of chlorophenols has been explored for their antiseptic and antimicrobial properties.[6][7] Furthermore, benzylphenol derivatives have been studied for their potential as antagonists for various receptors.

Hypothetical Research Workflow:

The following diagram illustrates a general workflow for the initial investigation of a compound like this compound in a drug discovery context.

workflow Hypothetical Research Workflow for a Novel Phenolic Compound cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In vivo Evaluation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) in_vitro->cell_based antimicrobial Antimicrobial Assays (e.g., MIC Determination) cell_based->antimicrobial sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar admet In silico and in vitro ADMET Profiling sar->admet animal_model Animal Models of Disease admet->animal_model pk_pd Pharmacokinetics and Pharmacodynamics (PK/PD) animal_model->pk_pd signaling Generalized Signaling Pathway Potentially Modulated by Phenolic Compounds compound Phenolic Compound (e.g., this compound) receptor Cell Surface Receptor compound->receptor ros Reactive Oxygen Species (ROS) compound->ros mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb ros->mapk ros->nfkb apoptosis Apoptosis mapk->apoptosis proliferation Cell Proliferation mapk->proliferation nfkb->apoptosis inflammation Inflammation nfkb->inflammation

References

Application Notes and Protocols for the Synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde from its corresponding phenol (B47542) precursor, 4-chloro-3-(4-hydroxybenzyl)benzaldehyde. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers.

Introduction

4-chloro-3-(4-ethoxybenzyl)benzaldehyde is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its preparation from the readily available phenolic precursor is a critical step in many synthetic routes. The Williamson ether synthesis offers a reliable method for the O-alkylation of the phenolic hydroxyl group to yield the desired ethoxy derivative. This reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated in situ by a base, acts as a nucleophile to displace a halide from an ethylating agent.

Reaction Scheme

The synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde from 4-chloro-3-(4-hydroxybenzyl)benzaldehyde is achieved through a Williamson ether synthesis. The general reaction is depicted below:

reaction_scheme start 4-chloro-3-(4-hydroxybenzyl)benzaldehyde reagents + Ethyl Halide (e.g., Ethyl Bromide) + Base (e.g., K2CO3) + Solvent (e.g., DMF) product 4-chloro-3-(4-ethoxybenzyl)benzaldehyde reagents->product byproduct + Salt (e.g., KBr) + H2O

Caption: General reaction scheme for the Williamson ether synthesis.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-chloro-3-(4-hydroxybenzyl)benzaldehydeC₁₄H₁₁ClO₂246.69>98%Various
Ethyl BromideC₂H₅Br108.97>99%Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.21>99%Fisher Scientific
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09>99.8%Acros Organics
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--In-house prep.
Brine (Saturated Sodium Chloride Solution)NaCl(aq)--In-house prep.
Anhydrous Magnesium SulfateMgSO₄120.37>97%Alfa Aesar
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-chloro-3-(4-hydroxybenzyl)benzaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M of the starting material.

  • Addition of Ethylating Agent: Add ethyl bromide (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Data Presentation

Reaction Parameters and Yields
ParameterValue
Starting Material 4-chloro-3-(4-hydroxybenzyl)benzaldehyde
Ethylating Agent Ethyl Bromide
Base Potassium Carbonate
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 60-80 °C
Reaction Time 4-8 hours
Typical Yield 85-95%
Spectroscopic Data for 4-chloro-3-(4-ethoxybenzyl)benzaldehyde
SpectroscopyExpected Peaks
¹H NMR (CDCl₃, 400 MHz) δ 9.98 (s, 1H, CHO), 7.81 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.0, 2.0 Hz, 1H), 7.42 (d, J = 8.0 Hz, 1H), 7.15 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.02 (s, 2H, Ar-CH₂-Ar), 1.43 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ 190.9, 158.2, 139.8, 136.2, 135.5, 131.9, 130.5, 130.1, 129.8, 128.4, 114.9, 63.5, 38.9, 14.9.
Mass Spectrometry (ESI) m/z 275.08 [M+H]⁺, 297.06 [M+Na]⁺.

Note: Spectroscopic data are predicted based on the structure and may vary slightly depending on the experimental conditions.

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

workflow A Reaction Setup (Starting Material, Base, Solvent) B Addition of Ethyl Bromide A->B C Heating and Stirring (60-80 °C, 4-8 h) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete Reaction E Aqueous Work-up (Extraction and Washing) D->E Complete Reaction F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Synthetic and purification workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield 1. Incomplete deprotonation of the phenol.2. Inactive ethylating agent.3. Low reaction temperature.1. Use a stronger base (e.g., NaH) or ensure the base is anhydrous.2. Use fresh or purified ethyl bromide.3. Increase the reaction temperature.
Formation of Byproducts 1. O-alkylation at the aldehyde (if a stronger base is used).2. Impurities in starting materials.1. Use a milder base like K₂CO₃.2. Ensure the purity of starting materials.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography to achieve better separation.

Application Notes and Protocols for Monitoring the Biodegradation of Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for monitoring the biodegradation of chlorophenols, a class of persistent and toxic environmental pollutants. The following sections detail the necessary experimental procedures, data analysis, and visualization techniques to effectively study the microbial degradation of these compounds.

Introduction

Chlorophenols (CPs) are widely used as pesticides, herbicides, and wood preservatives, leading to their accumulation in the environment.[1][2] Due to their toxicity and persistence, there is significant interest in understanding and enhancing their biodegradation.[1][2][3][4][5] This document outlines standardized protocols for monitoring the biodegradation of chlorophenols by microorganisms, focusing on analytical quantification, microbial growth, and elucidation of degradation pathways.

Analytical Methodologies for Chlorophenol Quantification

Accurate quantification of chlorophenols and their degradation products is crucial for monitoring biodegradation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of chlorophenols in aqueous samples.[7][9]

Experimental Protocol: HPLC Analysis of Chlorophenols

  • Sample Preparation:

    • Centrifuge the microbial culture sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[10]

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[6][11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[8]

    • Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with 0.5% phosphoric acid or 0.1% formic acid) is commonly used.[8][12][13]

    • Flow Rate: Typically 0.4 - 1.5 mL/min.[8][12][13]

    • Injection Volume: 10 - 20 µL.[11][12][13]

    • Column Temperature: 30°C.[12][13]

    • Detection: UV detector set at a wavelength of 218 nm or 280 nm.[11][12][13]

  • Quantification:

    • Prepare a calibration curve using standard solutions of the target chlorophenol(s) of known concentrations.

    • Quantify the chlorophenol concentration in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography (GC)

GC, often coupled with mass spectrometry (GC-MS), provides high sensitivity and selectivity for the analysis of chlorophenols, especially after derivatization.[6][14][15]

Experimental Protocol: GC Analysis of Chlorophenols

  • Sample Preparation and Derivatization:

    • Extract chlorophenols from the sample using a suitable solvent like hexane.[16]

    • Derivatize the extracted chlorophenols to increase their volatility. Common derivatizing agents include acetic anhydride (B1165640) or diazomethane.[11][16]

    • For example, acetylated chlorophenols can be formed by reacting the extract with acetic anhydride.[11][16]

  • Chromatographic Conditions:

    • Column: A capillary column such as a DB-5 or equivalent is suitable.[17]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 245-300°C).[15]

    • Detector: An Electron Capture Detector (ECD) for high sensitivity to halogenated compounds or a Mass Spectrometer (MS) for definitive identification.[17]

  • Quantification:

    • Prepare calibration standards of the derivatized chlorophenols.

    • Quantify the analytes in the samples based on the calibration curve.

Monitoring Microbial Growth

Tracking microbial growth is essential to correlate the disappearance of the pollutant with an increase in microbial biomass.

Experimental Protocol: Microbial Growth Measurement

  • Optical Density (OD):

    • Measure the turbidity of the microbial culture at a wavelength of 600 nm (OD600) using a spectrophotometer. This provides a quick and non-destructive estimation of microbial growth.

    • It's important to note that changes in cell size or shape can affect OD readings.[18]

  • Dry Weight Measurement:

    • For filamentous microorganisms, measuring dry weight is more accurate.[19]

    • Concentrate a known volume of culture by centrifugation or filtration.

    • Wash the cell pellet to remove salts and media components.

    • Dry the pellet in an oven at a specific temperature (e.g., 105°C) until a constant weight is achieved.[19]

  • Plate Counts:

    • Perform serial dilutions of the culture and plate onto a suitable agar (B569324) medium.

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFUs) to determine the viable cell concentration.[20]

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparison and interpretation.

Table 1: HPLC and GC Method Parameters for Chlorophenol Analysis

ParameterHPLCGC
Column C18 Reversed-PhaseDB-5 or equivalent capillary column
Mobile Phase/Carrier Gas Acetonitrile/Acidified WaterHelium
Detector UV (218 or 280 nm)ECD or MS
Derivatization Not typically requiredRequired (e.g., acetylation)
Detection Limit ng/L to µg/L range[11]pg/mL to µg/L range[11]

Table 2: Biodegradation Kinetic Parameters for 4-Chlorophenol

Kinetic ModelParameterValueReference
Monod µm (max specific growth rate)0.691 d⁻¹[21]
Ks (half-saturation constant)5.62 mg/L[21]
Haldane µm (max specific growth rate)1.30 d⁻¹[21]
Ks (half-saturation constant)8.38 mg/L[21]
Ki (inhibition constant)279.4 mg/L[21]

Visualization of Workflows and Pathways

Visualizing the experimental workflow and the biochemical degradation pathways aids in understanding the overall process.

Experimental Workflow

G cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation A Microbial Culture (with Chlorophenol) B Centrifugation/ Filtration A->B C Supernatant (for CP Analysis) B->C D Cell Pellet (for Biomass) B->D E HPLC or GC-MS Analysis C->E F OD600 or Dry Weight Measurement D->F G Quantify CP Concentration E->G H Determine Microbial Growth Curve F->H I Correlate Degradation with Growth G->I H->I

Caption: Experimental workflow for monitoring chlorophenol biodegradation.

Aerobic Biodegradation Pathway of Chlorophenols

The aerobic biodegradation of chlorophenols typically proceeds through the formation of chlorocatechols, which are then channeled into central metabolic pathways.[3][4][5]

G cluster_pathway Aerobic Degradation of Chlorophenol CP Chlorophenol CC Chlorocatechol CP->CC Hydroxylation RingCleavage Ring Cleavage (Dioxygenase) CC->RingCleavage Intermediates Muconate/ Semialdehyde RingCleavage->Intermediates TCA TCA Cycle Intermediates Intermediates->TCA

Caption: Generalized aerobic biodegradation pathway of chlorophenols.

References

Application Notes and Protocols for the Use of 4-Chloro-3-(4-ethoxybenzyl)phenol in the Development of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Chloro-3-(4-ethoxybenzyl)phenol and its derivatives as key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a prominent class of drugs for the management of type 2 diabetes mellitus. This document details the synthetic pathways leading to potent SGLT2 inhibitors, protocols for their biological evaluation, and the underlying mechanism of action.

Synthetic Applications of this compound

This compound and its precursors are fundamental building blocks in the synthesis of several clinically important SGLT2 inhibitors, most notably Dapagliflozin (B1669812). The general synthetic strategy involves the C-glycosylation of a protected glucose moiety with an aglycone derived from this phenol.

Synthesis of Dapagliflozin Intermediate

A common route to Dapagliflozin involves the preparation of a key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, from which the final compound is synthesized. While not directly using this compound, the synthesis of this intermediate establishes the core phenyl structure.

Experimental Protocol: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol describes a one-pot synthesis of the key intermediate.

  • Step 1: Acylation. To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (B109758) (20 mL) and dimethylformamide (0.2 mL) under a nitrogen atmosphere, add oxalyl chloride (0.8 mL). Stir the reaction mixture for one hour at 25-30°C. After completion, concentrate the mixture under vacuum at 40-45°C to obtain an oily residue.

  • Step 2: Friedel-Crafts Reaction. Dissolve the oily residue in dichloromethane (20 mL) and cool to 0°C. Add phenetole (B1680304) (1.1 mL) and aluminum chloride (2.3 g) at 0-5°C. Stir the reaction mixture at this temperature for 2 hours.

  • Step 3: Reduction and Work-up. Quench the reaction with water (40 mL) at 0-15°C. Extract the mixture with toluene (B28343) (2 x 20 mL). Wash the combined organic layers with water (10 mL) and concentrate under vacuum to obtain an oily residue.

  • Step 4: Crystallization. Dissolve the residue in ethanol (B145695) (10 mL) and concentrate under vacuum at 50-55°C. Redissolve the residue in ethanol (10 mL) and stir for 2 hours at -20°C to -15°C to induce crystallization. Filter the solid, wash with pre-cooled ethanol (2 mL), and dry under vacuum at 25-30°C to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1][2]

Synthesis of Dapagliflozin from a Tetraacetylated Intermediate

This protocol outlines the deacetylation of a protected Dapagliflozin precursor to yield the final active pharmaceutical ingredient.

Experimental Protocol: Deacetylation to Dapagliflozin

  • Reaction Setup. In a suitable reaction vessel, prepare a solution of (1S)-1,5-anhydro-1-C-[4-chloro-3-(4-ethoxybenzyl)phenyl]-D-glucitol, tetraacetate (10 g) in a mixture of methanol (B129727) (90 ml) and water (10 ml).

  • Base Addition and Reaction. Stir the mixture for 30 minutes at 25-30°C. Add sodium carbonate (16.53 g) to the reaction mixture. Heat the mixture to 45-50°C and stir for 6 hours at this temperature.

  • Work-up and Isolation. Cool the reaction mixture to 25-30°C and stir for 15 minutes. Filter the mixture and wash the solid with methanol. Distill the solvent from the filtrate under reduced pressure. To the obtained compound, add ethyl acetate (B1210297) and water at 25-30°C and stir for 15 minutes. Separate the organic and aqueous layers. Wash the organic layer with 2% aqueous sodium bicarbonate solution, followed by 10% aqueous sodium chloride solution.

  • Final Product. Distill the solvent completely from the organic layer under reduced pressure to obtain (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (Dapagliflozin).[3]

Quantitative Data for Synthesis

StepStarting MaterialProductReagentsYield (%)Purity by HPLC (%)Reference
Deacetylation(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3 -(4-ethoxybenzyl) phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetateDapagliflozinSodium carbonate, Methanol, Water96.1899.08[3]
Deacetylation(1C)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-D-glucitolDapagliflozinLithium hydroxide, Methanol, Tetrahydrofuran, WaterNot specifiedNot specified[4]

Biological Evaluation of SGLT2 Inhibitors

The primary mechanism of action of this class of drugs is the inhibition of SGLT2, which is responsible for the reabsorption of glucose in the kidneys. In vitro assays are crucial for determining the potency and selectivity of newly synthesized compounds.

SGLT2 Mechanism of Action

SGLT2 is a transporter protein located on the apical membrane of the proximal convoluted tubule cells in the kidneys. It co-transports sodium ions and glucose from the tubular fluid into the cells, a process driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. Inhibiting SGLT2 blocks this reabsorption, leading to the excretion of excess glucose in the urine.

SGLT2_Mechanism cluster_tubular_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitial_fluid Interstitial Fluid Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell NaK_ATPase Na+/K+ ATPase K_Cell K+ NaK_ATPase->K_Cell Na_IF Na+ NaK_ATPase->Na_IF Na_Cell->NaK_ATPase K_IF K+ K_IF->NaK_ATPase Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) Inhibitor->SGLT2

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

In Vitro SGLT2 Inhibition Assay

A common method to assess the inhibitory activity of compounds is a cell-based fluorescent glucose uptake assay.

Experimental Protocol: Fluorescent Glucose Uptake Assay

This protocol utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake in cells expressing SGLT2.[3][5][6]

  • Cell Culture. Culture human kidney proximal tubule cells (e.g., HK-2) or HEK293 cells stably expressing human SGLT2 in a suitable medium in a humidified incubator at 37°C with 5% CO2. Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Compound Preparation. Prepare stock solutions of test compounds and a reference inhibitor (e.g., Dapagliflozin) in DMSO. Perform serial dilutions in a suitable buffer (e.g., Krebs-Ringer-Henseleit buffer) to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

  • Glucose Uptake Assay.

    • Wash the confluent cell monolayers twice with pre-warmed buffer.

    • Add 100 µL of buffer containing the test compound or vehicle to each well. Include controls for total uptake (vehicle only) and non-specific uptake (a high concentration of a known SGLT2 inhibitor like phlorizin (B1677692) or a sodium-free buffer).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold buffer.

  • Data Acquisition and Analysis.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Quantitative Data for SGLT2 Inhibition

The following table presents the in vitro inhibitory activity of novel C-benzyl glucoside analogues of Dapagliflozin against human SGLT1 and SGLT2.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)Reference
DapagliflozinNot specifiedNot specified~1200-fold
Analogue 140.64500~781[3]
Analogue 15a4.9468.46~13.8[3]
Analogue 7d149.1693.2~4.6[3]
Analogue 7m125.9Not specifiedNot specified[3]

Workflow for SGLT2 Inhibitor Development

The development of novel SGLT2 inhibitors from this compound or related precursors follows a structured workflow from chemical synthesis to biological evaluation.

SGLT2_Development_Workflow Start This compound Precursors Synthesis Chemical Synthesis of Aglycone Intermediate Start->Synthesis Coupling C-Glycosylation with Protected Glucose Synthesis->Coupling Deprotection Deprotection to Yield Final Compound Coupling->Deprotection Purification Purification and Characterization Deprotection->Purification InVitro_Screening In Vitro SGLT2 Inhibition Assay Purification->InVitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: General workflow for developing SGLT2 inhibitors.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chloro-3-(4-ethoxybenzyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-(4-ethoxybenzyl)phenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common strategy involves a multi-step synthesis, which can be adapted from the preparation of structurally similar compounds like 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. A plausible route starts from 2-chloro-5-bromobenzoic acid, proceeding through a Friedel-Crafts acylation, followed by reduction and subsequent functional group manipulation to introduce the phenol (B47542) group.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?

The Friedel-Crafts acylation is a key step where precise control of reaction conditions is crucial for optimal yield and purity. Key parameters include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5°C) to minimize side reactions.[1][2]

  • Catalyst: Lewis acids like aluminum chloride (AlCl₃) are commonly used. The molar ratio of the catalyst to the starting material is a critical factor to optimize.[1][3]

  • Solvent: A non-protic solvent such as dichloromethane (B109758) is generally preferred.[1][3]

  • Addition Rate: Slow and controlled addition of reactants is important to manage the exothermic nature of the reaction.[4]

Q3: What are potential side reactions that can occur during the synthesis?

Several side reactions can lower the yield and complicate purification:

  • Over-alkylation or acylation: Multiple substitutions on the aromatic rings can occur if the reaction conditions are too harsh.

  • Isomer formation: The Friedel-Crafts reaction can sometimes yield ortho- and para-isomers. Careful selection of catalysts and reaction conditions can improve regioselectivity.[5]

  • Impurity formation with certain solvents: Using acetonitrile (B52724) as a solvent during the reduction step can lead to the formation of N-acetyl impurities.[1]

Q4: How can I purify the final product, this compound?

Purification of the crude product is essential to obtain the desired purity. Common techniques include:

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent or solvent mixture. For a similar compound, an ethanol (B145695) and water mixture has been used.[1][2]

  • Column Chromatography: For high purity, silica (B1680970) gel column chromatography is a standard method. A mixture of petroleum ether and ethyl acetate (B1210297) can be an effective eluent system.[6]

  • Acid-Base Extraction: If acidic or basic impurities are present, an aqueous acid or base wash can be performed during the work-up.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield in Friedel-Crafts Acylation Inactive catalyst (e.g., AlCl₃ exposed to moisture).Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried.
Low reaction temperature leading to incomplete reaction.While initial addition should be at low temperature, the reaction may need to be slowly warmed to room temperature and stirred for a longer duration.[7]
Sub-optimal molar ratio of reactants or catalyst.Systematically vary the molar ratios of the acylating agent and catalyst to find the optimal conditions.
Formation of Multiple Products (Isomers) High reaction temperature.Maintain a low and consistent temperature throughout the addition and reaction time.
Inappropriate Lewis acid catalyst.Experiment with different Lewis acids (e.g., FeCl₃, TiCl₄) which may offer better regioselectivity.[3]
Incomplete Reduction of the Ketone Intermediate Insufficient reducing agent.Increase the molar equivalents of the reducing agent (e.g., sodium borohydride (B1222165) in the presence of a Lewis acid).[1][2]
Low reaction temperature.Some reductions may require elevated temperatures to proceed to completion. For a similar reduction, the mixture was stirred at 60-65°C.[1][2]
Difficulty in Product Isolation/Purification Product is an oil instead of a solid.Try co-distillation with a suitable solvent to remove residual impurities, followed by high-vacuum drying. If it remains an oil, purification by column chromatography is recommended.[1][2]
Presence of persistent impurities.Re-crystallize the product from a different solvent system or perform a second pass through a silica gel column.

Experimental Protocols

Example Protocol for Friedel-Crafts Acylation and Reduction (Adapted for 4-Chloro-3-(4-ethoxybenzyl) Intermediate)

This protocol is based on the synthesis of a close analog, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), and serves as a starting point.

  • Acyl Chloride Formation: To a solution of 2-chloro-5-bromobenzoic acid (1 equivalent) in dichloromethane, add a catalytic amount of DMF. Cool the mixture to 0°C and slowly add oxalyl chloride (1.2 equivalents). Stir the reaction at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude acyl chloride.[3]

  • Friedel-Crafts Acylation: Dissolve the crude acyl chloride in dichloromethane and cool the solution to 0-5°C. To this, add phenetole (B1680304) (1.1 equivalents) followed by the portion-wise addition of anhydrous aluminum chloride (1.2 equivalents), maintaining the temperature below 5°C. Stir the mixture at this temperature for 2-3 hours.[1]

  • Reduction: To the above reaction mixture, add tetrahydrofuran. Then, slowly add sodium borohydride (1.5 equivalents) and aluminum chloride (2.2 equivalents) at 0-5°C. Allow the reaction to warm to room temperature and then heat to 60-65°C for 16 hours.[1][2]

  • Work-up and Purification: After cooling, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a sodium bicarbonate solution and then with water. The solvent is evaporated, and the crude product can be purified by crystallization from ethanol.[1]

Visualizing the Process

reaction_pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 2_chloro_5_bromobenzoic_acid 2-Chloro-5-bromobenzoic Acid acyl_chloride 2-Chloro-5-bromobenzoyl chloride 2_chloro_5_bromobenzoic_acid->acyl_chloride Oxalyl Chloride, DMF phenetole Phenetole ketone (2-Chloro-5-bromophenyl)(4-ethoxyphenyl)methanone acyl_chloride->ketone Phenetole, AlCl3 reduced_intermediate 1-Bromo-4-chloro-2-(4-ethoxybenzyl)benzene ketone->reduced_intermediate NaBH4, AlCl3 final_product This compound reduced_intermediate->final_product Hydroxylation (e.g., Buchwald-Hartwig)

Caption: Proposed synthetic pathway for this compound.

experimental_workflow start Start: Dissolve acyl chloride and phenetole in DCM cool Cool to 0-5°C start->cool add_catalyst Slowly add AlCl3 cool->add_catalyst react Stir at 0-5°C for 2-3h add_catalyst->react quench Quench with ice water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and H2O extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify (Crystallization/Chromatography) dry_concentrate->purify

Caption: General workflow for the Friedel-Crafts acylation step.

troubleshooting_tree low_yield Low Yield Observed check_reactants Check Reactant Purity & Stoichiometry low_yield->check_reactants check_conditions Review Reaction Conditions low_yield->check_conditions issue_reactants Impure/Incorrect Stoichiometry? check_reactants->issue_reactants issue_conditions Suboptimal Conditions? check_conditions->issue_conditions issue_reactants->check_conditions No solution_reactants Purify starting materials / Recalculate stoichiometry issue_reactants->solution_reactants Yes solution_temp Optimize temperature (e.g., allow to warm to RT) issue_conditions->solution_temp Yes solution_time Increase reaction time issue_conditions->solution_time Yes solution_catalyst Check catalyst activity / Optimize loading issue_conditions->solution_catalyst Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: 4-Chloro-3-(4-ethoxybenzyl)phenol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-3-(4-ethoxybenzyl)phenol. The information is designed to assist in stability testing and the identification of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the importance of performing stability testing and forced degradation studies on this compound?

A1: Forced degradation studies are crucial in pharmaceutical development to understand how a drug substance behaves under stress conditions such as heat, light, humidity, and different pH levels.[1][2] These studies help to:

  • Identify potential degradation products and establish degradation pathways.[3][4]

  • Assess the intrinsic stability of the molecule.[4]

  • Develop and validate stability-indicating analytical methods to ensure that the quantitative analysis of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products.[2][3]

  • Inform decisions on formulation development, packaging, and storage conditions to ensure the safety, efficacy, and quality of the final drug product.[2][4]

Q2: What are the typical stress conditions applied in a forced degradation study for a phenolic compound like this compound?

A2: Given the functional groups in this compound (a phenol (B47542), an ether, and a chlorinated aromatic ring), the following stress conditions are typically employed:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures to assess susceptibility to low pH environments.[1]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures to evaluate stability in alkaline conditions.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (3-30%), to investigate oxidative degradation pathways.[1][3] Phenols are particularly susceptible to oxidation.[1][2][4]

  • Thermal Degradation: Exposing the solid drug substance to dry heat at temperatures higher than those used for accelerated stability testing (e.g., 10°C increments above the accelerated temperature).[1][4]

  • Photostability: Exposing the drug substance to light of controlled wavelength and intensity as per ICH Q1B guidelines to determine its photosensitivity.[4]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this molecule are not extensively documented in publicly available literature, based on its chemical structure, potential degradation products could arise from:

  • Oxidation of the phenol group: This is a common degradation pathway for phenols, potentially leading to the formation of quinone-type structures.[1][2][4]

  • Cleavage of the ether linkage: The ethoxybenzyl group could be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 4-chlorophenol (B41353) derivatives and 4-ethoxybenzyl alcohol or related compounds.

  • Reactions involving the benzyl (B1604629) group: The benzylic carbon can be a site for oxidation.

  • Dimerization or polymerization: Phenolic compounds can sometimes undergo oxidative coupling to form dimeric or polymeric impurities.

Q4: Which analytical techniques are most suitable for stability testing of this compound?

A4: A stability-indicating method is required, which can separate the parent compound from its degradation products. The most common technique is:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) with a UV detector is the method of choice. A reverse-phase C18 column is often used.[5] A gradient elution method is typically developed to ensure the separation of polar and non-polar degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[6]

  • Gas Chromatography (GC) could also be considered, potentially after derivatization of the phenolic group to increase volatility and improve peak shape.[7]

Troubleshooting Guide

Q5: I am observing an unexpected peak in my chromatogram during a stability study. How can I identify it?

A5: An unexpected peak is likely a degradation product or an impurity. To identify it:

  • Check your control sample: Ensure the peak is not present in the chromatogram of your unstressed sample.

  • Use LC-MS: If available, analyze the stressed sample by LC-MS. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical clue to its structure.

  • Evaluate the stress condition: The condition under which the peak appeared (e.g., oxidative, acidic) can suggest the type of reaction that occurred. For instance, a peak appearing only under oxidative stress is likely an oxidation product.

  • Consider potential degradation pathways: Based on the structure of this compound, hypothesize potential structures for the degradation product and see if the molecular weight from LC-MS matches.

Q6: My assay results show a significant loss of the parent compound under oxidative stress, but I don't see any major degradation peaks. What could be the reason?

A6: This scenario could be due to several factors:

  • Formation of non-UV active products: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Try analyzing the sample at multiple wavelengths.

  • Formation of insoluble products: The degradation products might be precipitating out of the solution and are not being injected into the HPLC system. Visually inspect your stressed sample for any cloudiness or precipitate.

  • Formation of highly polar or non-polar products: The degradation products may be eluting with the solvent front or may be strongly retained on the column beyond the run time of your current method. Consider using a steeper gradient or a different mobile phase composition.

  • Formation of volatile products: If volatile degradation products are formed, they may be lost during sample preparation.

Q7: The peak shape for this compound is poor (e.g., tailing) in my reverse-phase HPLC method. How can I improve it?

A7: Peak tailing for phenolic compounds is common and can often be attributed to the interaction of the acidic phenolic hydroxyl group with residual silanols on the silica-based column packing. To improve peak shape:

  • Lower the pH of the mobile phase: Adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of the phenol, leading to a more symmetrical peak.

  • Use a different column: Consider using a column with a different packing material or one that is specifically designed for the analysis of basic or polar compounds.

  • Optimize the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.

  • Check for column overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products Detected
Acid Hydrolysis0.1 M HCl2480~5%1
Base Hydrolysis0.1 M NaOH860~15%2
Oxidation6% H₂O₂4Room Temp~25%3
ThermalSolid State72105~8%2
PhotostabilityICH Q1B Option II--~12%2

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study for this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to a final concentration of approximately 100 µg/mL with the respective stressor solutions.

2. Stress Conditions:

  • Control Sample: Dilute the stock solution with the solvent to the working concentration and keep it at room temperature.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve the working concentration. Heat the solution at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve the working concentration. Heat the solution at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 6% hydrogen peroxide to achieve the working concentration. Keep the solution at room temperature for 4 hours.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 72 hours. After exposure, dissolve the sample in the solvent to achieve the working concentration.

  • Photostability: Expose the solid drug substance and a solution of the drug substance to light as per ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to the same final concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Use an LC-MS method to identify the mass of the degradation products.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound in each stressed sample relative to the control sample.

  • Determine the relative retention times and peak areas of the degradation products.

  • Propose potential structures for the degradation products based on their mass spectra and the applied stress condition.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Evaluation Stock Stock Solution (1 mg/mL) Working Working Solutions (100 µg/mL) Stock->Working Acid Acid Hydrolysis (0.1 M HCl, 80°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (6% H₂O₂) Thermal Thermal (105°C, Solid) Photo Photostability (ICH Q1B) Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS Analysis HPLC->LCMS Degradation % Degradation LCMS->Degradation Pathway Degradation Pathway Elucidation Degradation->Pathway

Caption: Experimental workflow for a forced degradation study.

G cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation Parent This compound Quinone Quinone-type Products Parent->Quinone Oxidation Dimer Dimeric Products Parent->Dimer Oxidative Coupling EtherCleavage Ether Cleavage Products (e.g., 4-chlorophenol derivatives) Parent->EtherCleavage Hydrolysis PhotoOxidation Photo-oxidized Products Parent->PhotoOxidation Light/O₂ Rearrangement Rearrangement Products Parent->Rearrangement Light

Caption: Potential degradation pathways of this compound.

References

Identifying and minimizing byproducts in chlorination of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I can expect during the chlorination of phenol (B47542)?

A1: The chlorination of phenol is a successive electrophilic substitution reaction that can lead to a variety of byproducts. The primary products are chlorinated phenols, formed by the substitution of hydrogen atoms on the aromatic ring with chlorine.[1] The reaction typically proceeds in stages, starting with the formation of monochlorophenols, followed by di- and tri-chlorinated species.[1][2]

Common chlorinated phenol byproducts include:

Under conditions of high chlorine concentration, further reactions can lead to ring cleavage, forming non-phenolic byproducts.[2] These can include:

  • α,β-unsaturated C4-dicarbonyls such as 2-butene-1,4-dial (BDA) and its chlorinated analogue, chloro-2-butene-1,4-dial (Cl-BDA).[4][5]

  • Chloroform and other trihalomethanes (THMs).[2][3][6]

  • Chlorinated and non-chlorinated organic acids.[2]

The distribution of these byproducts is highly dependent on reaction conditions such as pH, temperature, and the molar ratio of chlorine to phenol.[1][7]

Q2: How does pH affect the formation of byproducts in phenol chlorination?

A2: pH plays a critical regulatory role in the reaction pathway and the distribution of chlorination byproducts.[1][3] The reactivity of both phenol and the chlorinating agent (hypochlorous acid, HOCl) is pH-dependent.

  • In acidic media (pH < 7): The dominant products are typically monochlorophenols (2-MCP and 4-MCP).[1][3] At very low pH, the reaction rate is slower.

  • In neutral and alkaline media (pH > 7): The formation of di- and tri-chlorophenols (DCP and TCP) is favored.[1][3] Phenol exists in its more reactive phenolate (B1203915) form at higher pH, leading to faster and more extensive chlorination.[8]

A study on the chlorination of phenol at various pH values showed that the total molar concentration of five major chlorophenols was higher in alkaline media compared to neutral and acidic conditions.[3] The most advantageous pH for minimizing odorous dichlorophenols and achieving more complete chlorination to the less odorous trichlorophenol is between 7 and 8.[7]

Q3: How can I identify the byproducts in my reaction mixture?

A3: Several analytical techniques are commonly used to identify and quantify the byproducts of phenol chlorination. The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or photodiode array (PDA) detector, is a robust method for separating and quantifying chlorinated phenols.[10][11][12] It is particularly useful for analyzing water samples.[9][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the separation and structural identification of volatile and semi-volatile byproducts.[14] It is frequently used for the analysis of chlorinated phenols and can also detect other byproducts like trihalomethanes.[14][15] Often, a derivatization step is required to increase the volatility of the phenolic compounds.[16]

Q4: What strategies can I employ to minimize the formation of unwanted byproducts?

A4: Minimizing byproduct formation often involves careful control of reaction conditions and, in some cases, the use of catalysts to improve selectivity.

  • Control of Stoichiometry: Carefully controlling the molar ratio of the chlorinating agent to phenol is crucial. Using an excess of chlorine can lead to the formation of polychlorinated phenols and ring cleavage products.[2][4]

  • pH Control: As discussed in Q2, adjusting the pH can significantly influence the product distribution. Operating in a slightly acidic to neutral pH range (around 6-7) can favor the formation of monochlorophenols over more highly chlorinated species.[1][3]

  • Temperature Control: The rate of chlorination is temperature-dependent. Lowering the reaction temperature can slow down the reaction, potentially allowing for better control over the product distribution.[7]

  • Catalyst-Controlled Regioselectivity: Recent research has shown that specific catalysts can be used to direct the chlorination to either the ortho or para position with high selectivity.[17][18]

    • Ortho-selectivity: Bis-thiourea catalysts have been shown to favor the formation of o-chlorophenols.[17][18]

    • Para-selectivity: Phosphine (B1218219) sulfide (B99878) catalysts can enhance the innate preference for p-chlorination.[18] Poly(alkylene sulphide)s in conjunction with a Lewis acid have also been developed for highly para-selective chlorination.[19]

  • Alternative Chlorinating Agents: While chlorine gas or hypochlorite (B82951) are common, other reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) in combination with catalysts can offer improved selectivity.[17][19][20]

Troubleshooting Guides

Issue 1: My reaction is producing a complex mixture of polychlorinated phenols.

Possible Cause Troubleshooting Step
Excess Chlorinating Agent Reduce the molar ratio of the chlorinating agent to phenol. Titrate the chlorinating agent solution to determine its exact concentration before use.
High pH Lower the reaction pH to the 6.0-7.0 range to disfavor the formation of the highly reactive phenolate ion.[1]
Prolonged Reaction Time Monitor the reaction progress using TLC, HPLC, or GC-MS and quench the reaction once the desired product is formed.
Elevated Temperature Conduct the reaction at a lower temperature to reduce the reaction rate and improve control.

Issue 2: I am observing significant amounts of ring cleavage products.

Possible Cause Troubleshooting Step
Large Excess of Chlorine This is the primary cause of ring cleavage.[2][4] Drastically reduce the chlorine to phenol molar ratio. Maximum yields of ring cleavage products like BDA are seen at HOCl:phenol ratios of 30:1 to 50:1.[4][5]
Presence of Catalytic Impurities Ensure all glassware is thoroughly cleaned and reagents are of high purity to avoid unintended catalytic side reactions.

Issue 3: My chlorination is not regioselective, yielding a mixture of ortho and para isomers.

Possible Cause Troubleshooting Step
Uncatalyzed Reaction Standard electrophilic chlorination of phenols typically yields a mixture of ortho and para isomers.[17]
Suboptimal Catalyst If using a catalyst for regioselectivity, ensure it is the correct one for the desired isomer and that it is not degraded. For ortho selectivity, consider a bis-thiourea catalyst.[17][18] For para selectivity, a phosphine sulfide or poly(alkylene sulphide) catalyst may be effective.[18][19]
Incorrect Solvent The solvent can influence regioselectivity. The choice of solvent should be compatible with the catalytic system being used.

Data Presentation

Table 1: Effect of pH on the Distribution of Chlorinated Phenols

pHDominant ProductsObservations
6.0 - 7.0 2-MCP, 4-MCPPhenol may not be fully consumed.[1]
7.0 - 8.0 2,4-DCP, 2,6-DCPConsidered advantageous for minimizing odorous byproducts.[7]
> 8.0 2,4,6-TCPHigher total concentration of chlorophenols.[3] Reaction is faster.

Table 2: Formation of C4-Dicarbonyl Ring Cleavage Products at High HOCl:Phenol Ratios

Phenolic CompoundMaximum Yield of BDA (%)HOCl:Phenol Ratio for Max Yield
Phenol18%30:1 to 50:1
3,5-diCl-catechol46%30:1 to 50:1
Data sourced from studies on the formation of α,β-unsaturated C4-dicarbonyl ring cleavage products.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Phenol Chlorination

This protocol is a general guideline and should be optimized for specific research goals.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the phenol in an appropriate solvent (e.g., water, acetic acid, or a chlorinated solvent).

    • If pH control is necessary, use a suitable buffer system (e.g., phosphate (B84403) buffer for pH 3-10).[6]

    • Place the flask in a temperature-controlled bath.[7]

  • Preparation of Chlorinating Agent:

    • Prepare a stock solution of the chlorinating agent (e.g., sodium hypochlorite).

    • Standardize the solution to determine its precise concentration, for example, by iodometry.[6]

  • Reaction Execution:

    • Cool the phenol solution to the desired reaction temperature (e.g., 0-5 °C) to control the reaction rate.

    • Add the chlorinating agent dropwise to the stirred phenol solution over a period of time.

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, HPLC, or GC-MS.

  • Workup:

    • Once the reaction has reached the desired endpoint, quench any remaining chlorinating agent by adding a reducing agent such as sodium sulfite (B76179) or sodium thiosulfate.[2]

    • If the product is in an aqueous solution, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.

    • Characterize the final product and quantify the byproducts using analytical techniques like NMR, GC-MS, and HPLC.

Protocol 2: Sample Preparation and Analysis by HPLC

  • Sample Preparation:

    • For aqueous samples, acidification to pH < 2 with an acid like HCl may be required.[12]

    • If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering matrix components.[13]

  • HPLC Conditions (Example):

    • Instrument: High-Performance Liquid Chromatograph with a UV or PDA detector.[12]

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is typical.[13]

    • Detection Wavelength: Monitor at a wavelength appropriate for phenols, such as 280 nm.[13]

    • Quantification: Prepare a calibration curve using certified standards of the expected chlorinated phenols.

Visualizations

Chlorination_Pathway Phenol Phenol MCP Monochlorophenols (2-MCP & 4-MCP) Phenol->MCP + Cl DCP Dichlorophenols (2,4-DCP & 2,6-DCP) MCP->DCP + Cl TCP 2,4,6-Trichlorophenol DCP->TCP + Cl RingCleavage Ring Cleavage Products (e.g., BDA, THMs) TCP->RingCleavage Excess Cl

Caption: Successive chlorination pathway of phenol.

Troubleshooting_Workflow Start Unwanted Byproducts in Chlorination CheckRatio Is Cl:Phenol ratio > 1:1? Start->CheckRatio CheckpH Is pH > 8? CheckRatio->CheckpH No ReduceRatio Reduce Cl:Phenol ratio CheckRatio->ReduceRatio Yes CheckExcessCl Is there a large excess of Cl? CheckpH->CheckExcessCl No LowerpH Lower pH to 6-7 CheckpH->LowerpH Yes DrasticallyReduceCl Significantly reduce Cl:Phenol ratio CheckExcessCl->DrasticallyReduceCl Yes ConsiderCatalyst Consider regioselective catalyst CheckExcessCl->ConsiderCatalyst No End Minimized Byproducts ReduceRatio->End LowerpH->End DrasticallyReduceCl->End ConsiderCatalyst->End

Caption: Troubleshooting decision tree for byproduct minimization.

References

Technical Support Center: Improving Para-Regioselectivity in the Chlorination of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the para-selective chlorination of phenols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the chlorination of phenols?

A1: The chlorination of phenols is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of the phenol (B47542) is a strong activating group, meaning it donates electron density to the benzene (B151609) ring, making it more nucleophilic and susceptible to attack by an electrophile (a positive chlorine species, Cl+). This activation preferentially directs the incoming chlorine atom to the ortho and para positions.[1][2]

Q2: Why is achieving high para-regioselectivity often challenging?

A2: Due to the strong activating nature of the hydroxyl group, it is often difficult to achieve high selectivity for a single isomer. Both the ortho and para positions are electronically activated, leading to the formation of a mixture of ortho- and para-chlorinated phenols. Over-chlorination to di- or tri-substituted phenols can also occur.[3][4]

Q3: What are the most common chlorinating agents used for this reaction?

A3: Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[5][6] The choice of reagent can influence the regioselectivity of the reaction.

Q4: How do catalysts improve para-regioselectivity?

A4: Catalysts can enhance para-selectivity through several mechanisms. Sterically bulky catalysts can block the ortho positions, favoring attack at the less hindered para position. Lewis acidic catalysts can coordinate with the phenolic oxygen or the chlorinating agent, modifying the electronic properties of the substrate or the electrophile to favor para substitution.[7][8]

Troubleshooting Guides

Problem 1: Low para-to-ortho (p:o) isomer ratio.

Q: My reaction is producing a significant amount of the ortho-chlorinated isomer, lowering my desired para-product yield. What can I do to improve the p:o ratio?

A:

  • Cause: Insufficient steric hindrance around the ortho positions or suboptimal catalyst/solvent choice.

  • Solution 1: Employ a Sterically Demanding Catalyst:

    • Organocatalysts: Utilize bulky phosphine (B1218219) sulfide (B99878) catalysts derived from 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP). These catalysts can effectively block the ortho positions, leading to higher para-selectivity.[8]

    • Sulfur-based Catalysts with Lewis Acids: The combination of sulfur-containing compounds (e.g., diphenyl sulfide) and a Lewis acid (e.g., AlCl₃) can also enhance para-selectivity.[6]

  • Solution 2: Optimize the Solvent:

    • Non-polar solvents can sometimes favor para-substitution. Experiment with solvents like dichloromethane (B109758) (DCM) or 2,2,4-trimethylpentane.[7]

  • Solution 3: Modify the Chlorinating Agent and Additives:

    • When using sulfuryl chloride (SO₂Cl₂), the addition of diisopropyl ether has been shown to significantly improve the p:o ratio in the presence of an (S)-BINAPO catalyst.[1][5]

Problem 2: Formation of polychlorinated byproducts.

Q: I am observing the formation of di- and tri-chlorinated phenols in my reaction mixture. How can I minimize these side products?

A:

  • Cause: The high reactivity of the phenol ring, especially after the first chlorination, can lead to further substitution.

  • Solution 1: Control the Stoichiometry:

    • Carefully control the molar equivalents of the chlorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent relative to the phenol to favor mono-chlorination.

  • Solution 2: Lower the Reaction Temperature:

    • Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to reduce the overall reaction rate and improve selectivity for the mono-chlorinated product.

  • Solution 3: Slow Addition of the Chlorinating Agent:

    • Add the chlorinating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions.

Problem 3: Low overall reaction yield.

Q: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the potential causes and solutions?

A:

  • Cause: Inactive catalyst, impure reagents, or suboptimal reaction conditions.

  • Solution 1: Check Reagent and Solvent Purity:

    • Ensure that the phenol is pure and the solvent is anhydrous, as water can deactivate some catalysts and react with the chlorinating agent.[9]

  • Solution 2: Activate the Catalyst:

    • If using a Lewis acid catalyst like AlCl₃, ensure it is fresh and has not been deactivated by moisture.

  • Solution 3: Optimize Reaction Time and Temperature:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be necessary, but be mindful of potential decreases in selectivity.[10]

Problem 4: Difficulty in purifying the para-chloro isomer.

Q: I am struggling to separate the para-chlorinated product from the ortho-isomer and unreacted phenol. What purification techniques are most effective?

A:

  • Cause: Similar polarities of the isomers can make separation challenging.

  • Solution 1: Liquid-Liquid Extraction (Basic Wash):

    • Phenols are acidic and can be deprotonated with a basic solution (e.g., 1M NaOH) to form the water-soluble phenolate (B1203915) salt. This allows for the separation of the chlorinated phenol product (which is less acidic) from unreacted phenol. The product can then be recovered from the organic layer.[3]

  • Solution 2: Column Chromatography:

    • Silica (B1680970) gel column chromatography is a highly effective method for separating isomers. A solvent system with low polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) will typically allow for the elution of the less polar para-isomer before the more polar ortho-isomer.[3]

  • Solution 3: Recrystallization:

    • If the para-chlorinated product is a solid, recrystallization from an appropriate solvent can be an excellent method for purification, often providing a highly pure product.

Data Presentation

Table 1: Comparison of Catalytic Systems for Para-Selective Chlorination of Phenols

Catalyst/AdditiveChlorinating AgentSolventortho:para RatioReference
(S)-BINAPO (5 mol %), diisopropyl ether (4.00 equiv)SO₂Cl₂Acetonitrile (B52724)≤4:96[1][5]
Phosphine sulfide from BINAPNCSCDCl₃≤1:20[8]
Diphenyl sulfide, AlCl₃SO₂Cl₂Not specified~1:20 (for o-cresol)[6]
Partially cation-exchanged L-type zeoliteSO₂Cl₂2,2,4-trimethylpentane1:8[7]
Montmorillonite claySO₂Cl₂2,2,4-trimethylpentane1:5.7[7]

Experimental Protocols

Protocol 1: Para-Selective Chlorination using (S)-BINAPO and Sulfuryl Chloride

This protocol is based on the method described by Ertürk and Yeşil, which achieves high para-selectivity.[1][5]

Materials:

  • Phenol

  • (S)-BINAPO (5 mol %)

  • Diisopropyl ether (4.00 equivalents)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 equivalents)

  • Anhydrous acetonitrile (solvent)

  • 1M Sodium hydroxide (B78521) (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol, (S)-BINAPO, and anhydrous acetonitrile.

  • Addition of Additive: Add the diisopropyl ether to the reaction mixture.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Add the sulfuryl chloride dropwise to the stirred solution over 30 minutes using a dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding distilled water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M NaOH solution to remove any unreacted phenol.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) eluent system to isolate the pure 4-chlorophenol.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol, (S)-BINAPO, and Acetonitrile B Add Diisopropyl Ether A->B C Cool to 0 °C B->C D Add SO₂Cl₂ Dropwise C->D E Monitor Reaction (TLC/GC) D->E F Quench with Water E->F G Basic Wash (1M NaOH) F->G H Brine Wash G->H I Dry Organic Layer H->I J Column Chromatography I->J Regioselectivity_Factors cluster_factors Factors Influencing Para-Selectivity Catalyst Catalyst ParaSelectivity High Para-Selectivity Catalyst->ParaSelectivity Steric Hindrance Electronic Effects Solvent Solvent Solvent->ParaSelectivity Polarity Temperature Temperature Temperature->ParaSelectivity Reaction Rate Control ChlorinatingAgent Chlorinating Agent ChlorinatingAgent->ParaSelectivity Reactivity

References

Overcoming challenges in the chromatographic separation of phenolic isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of phenolic isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

This section addresses common issues encountered during the HPLC separation of phenolic isomers.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor resolution between my phenolic isomers. What should I try first?

A1: Poor resolution of closely eluting phenolic isomers is a frequent challenge. A systematic approach to optimization is recommended. Start by adjusting the mobile phase, as it often has the most significant impact.

  • Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is crucial.[1][2] This suppresses the ionization of the phenolic hydroxyl groups, leading to sharper peaks and improved retention. A pH in the range of 2.5 to 3.5 is a good starting point.[2][3]

  • Gradient Elution: If you are using an isocratic method, switch to a gradient elution. For existing gradient methods, a shallower gradient, where the percentage of the organic solvent increases more slowly, can significantly enhance the resolution of isomers.[1][2]

  • Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents. Acetonitrile often provides better selectivity for phenolic compounds. Trying both can reveal which is better for your specific isomers.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving the separation of critical pairs.[1]

Q2: My peaks are tailing. What are the likely causes and how can I fix this?

A2: Peak tailing can compromise both resolution and quantification. The most common causes are secondary interactions with the stationary phase or column overload.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of C18 columns can interact with the polar hydroxyl groups of phenolic compounds, causing tailing.[1]

    • Solution: Acidifying the mobile phase with 0.1% formic or acetic acid will protonate the silanol groups, minimizing these unwanted interactions.[1][2]

  • Column Overload: Injecting too high a concentration of your sample can saturate the column, leading to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.[2]

  • Column Contamination: Buildup of contaminants from previous injections can interact with analytes.

    • Solution: Flush the column with a strong solvent to remove contaminants.[1]

Q3: I'm observing fluctuating or drifting retention times. What could be the cause?

A3: Unstable retention times are a common sign of system instability.

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the column equilibration time between runs.[1]

  • Mobile Phase Issues: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can cause retention time shifts.[1]

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Keep solvent bottles capped to prevent evaporation.

  • Temperature Fluctuations: Changes in the ambient temperature can affect mobile phase viscosity and retention times if a column oven is not used.[1][4]

    • Solution: Use a column oven to maintain a constant temperature. Systematically evaluating temperatures (e.g., 25°C, 30°C, 40°C) can also help optimize separation.[1]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates.[1]

    • Solution: Perform regular pump maintenance, check for leaks, and ensure the pump is delivering a steady flow.[1]

Q4: How do I choose between a C18 and a Phenyl stationary phase for phenolic isomer separation?

A4: The choice of stationary phase is critical for separating structurally similar isomers. While C18 columns are widely used, phenyl columns offer an alternative selectivity mechanism.[5]

  • C18 Columns: These are the standard for reversed-phase chromatography and separate compounds primarily based on hydrophobicity.[5] They are a good first choice for general-purpose separations.

  • Phenyl Columns: These columns have phenyl groups bonded to the silica. They can engage in π-π interactions with the aromatic rings of phenolic isomers, providing enhanced selectivity for these compounds.[5][6] This makes them particularly suitable for separating positional isomers of aromatic compounds.[6][7]

Workflow for Troubleshooting Poor HPLC Resolution

G Troubleshooting Poor Resolution of Phenolic Isomers in HPLC Start Poor Resolution Observed CheckMobilePhase Step 1: Optimize Mobile Phase Start->CheckMobilePhase CheckpH Is mobile phase acidified? (pH 2.5-3.5) CheckMobilePhase->CheckpH CheckGradient Is the gradient shallow enough? CheckGradient->CheckMobilePhase No, make shallower CheckColumn Step 2: Evaluate Stationary Phase CheckGradient->CheckColumn Yes CheckpH->CheckMobilePhase No, acidify CheckpH->CheckGradient Yes TryPhenyl Try a Phenyl column for π-π interactions CheckColumn->TryPhenyl CheckTempFlow Step 3: Adjust Physical Parameters TryPhenyl->CheckTempFlow AdjustTemp Optimize column temperature CheckTempFlow->AdjustTemp AdjustFlow Lower the flow rate AdjustTemp->AdjustFlow Resolved Resolution Achieved AdjustFlow->Resolved

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Gas Chromatography (GC) Troubleshooting

This section addresses challenges specific to the GC analysis of phenolic isomers.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for analyzing phenolic isomers by GC?

A1: Yes, derivatization is an essential step for the GC analysis of phenolic compounds.[8] Phenolic compounds contain polar hydroxyl (-OH) groups which can cause several problems in a GC system:

  • Poor Peak Shape: Hydrogen bonding with the stationary phase can lead to broad, tailing peaks.[9]

  • Low Volatility: The polarity of phenols reduces their volatility, making them difficult to analyze by GC.

  • Thermal Instability: Some phenolic compounds can degrade at the high temperatures used in the GC inlet and column.

Derivatization replaces the active hydrogen of the hydroxyl group with a less polar functional group, which increases volatility, improves thermal stability, and reduces tailing.[8]

Q2: What are the common derivatization methods for phenolic compounds?

A2: Silylation and acetylation are the most common derivatization techniques.

  • Silylation: This method replaces the active proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[10]

  • Acetylation: This involves reacting the phenolic compound with acetic anhydride (B1165640) in an alkaline medium to form an ester derivative.[9] This is a simple, cheap, and efficient procedure.[9]

  • Alkylation: Newer studies suggest using reagents like methyl chloroformate (MCF) for alkylation, which can improve reproducibility and compound stability compared to silylation.[8]

Q3: I'm getting "ghost peaks" in my GC chromatograms. What are they and how do I get rid of them?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a blank run. They are typically caused by contamination or carryover from previous injections.

  • Septum Bleed: Particles from a degraded septum can enter the inlet liner.

    • Solution: Regularly replace the injection port septum.

  • Contaminated Inlet Liner: Residue from previous samples can accumulate in the liner.

    • Solution: Clean or replace the inlet liner regularly. This is especially important when analyzing underivatized phenols, which can be less stable.[11]

  • Column Contamination: Non-volatile components from the sample can build up at the head of the column.

    • Solution: "Bake out" the column at a high temperature (within its specified limit) to remove contaminants.[12] If this doesn't work, trim 10-30 cm from the inlet end of the column.[13]

Chiral Separation of Phenolic Isomers

Q1: How can I separate chiral phenolic isomers (enantiomers)?

A1: The separation of enantiomers requires a chiral environment. In chromatography, this is achieved by using a Chiral Stationary Phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most popular and versatile for this purpose.[14][15] The separation is based on the differential interactions between the enantiomers and the chiral selector on the stationary phase.[15]

Decision Tree for Chromatographic Technique Selection

G Decision Tree for Selecting a Chromatographic Technique Start Start: Phenolic Isomer Separation IsChiral Are the isomers chiral (enantiomers)? Start->IsChiral IsVolatile Are analytes volatile or thermally stable? IsChiral->IsVolatile No ChiralHPLC Use HPLC with a Chiral Stationary Phase (CSP) IsChiral->ChiralHPLC Yes HPLC Use HPLC/UHPLC (Standard) IsVolatile->HPLC No GC Use GC-MS with Derivatization IsVolatile->GC Yes ComplexMatrix Is the sample matrix very complex? HPLC->ComplexMatrix GC:e->ComplexMatrix:w TwoDLC Consider 2D-LC for higher peak capacity ComplexMatrix->TwoDLC Yes SFC Consider Supercritical Fluid Chromatography (SFC) ComplexMatrix->SFC Alternative

Caption: Decision tree for selecting the appropriate chromatographic technique.

Data Summary Tables

Table 1: Comparison of HPLC Stationary Phases for Phenolic Isomer Separation

ParameterMethod 1: Reversed-Phase C18Method 2: Phenyl Column
Column Type Chromolith RP-18e[5]Shim-pack GIST Phenyl[5]
Primary Interaction Hydrophobic interactions[5]π-π interactions with aromatic rings[5][6]
Best Suited For General purpose, separation based on polarity/hydrophobicity.Positional isomers of aromatic compounds, analytes with varying substituent groups.[6]
Example Mobile Phase 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v)[5]Acetonitrile : Water (30:70, v/v)[5]

Table 2: Effect of Temperature on HPLC Separation of Phenolic Compounds

Temperature EffectDescriptionBenefit / DrawbackCitation
Viscosity Increasing temperature decreases mobile phase viscosity.Benefit: Leads to lower backpressure and can result in sharper peaks.[1][4]
Efficiency Can improve efficiency (reduce plate height, HETP).Benefit: Faster and more efficient analyses are possible.[16][17]
Selectivity Temperature can alter the selectivity and relative elution order of isomers.Can be beneficial or detrimental; requires optimization.[4][16]
Analyte Stability Excessively high temperatures can degrade heat-labile phenolic compounds.Drawback: Potential for sample degradation.[1][18]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Phenolic Isomer Separation

This protocol is a starting point for developing a separation method for phenolic isomers like cresols or nitrophenols.

  • Chromatographic System: Standard HPLC system with a UV detector.

  • Column: Phenyl-based column (e.g., Shim-pack GIST Phenyl, 150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start with a shallow gradient, for example: 5% B to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm (adjust based on the absorbance maximum of your specific isomers).[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) and filter through a 0.45 µm syringe filter before injection.[5]

Protocol 2: GC-MS Analysis of Phenolic Isomers with Derivatization

This protocol outlines a general procedure for the analysis of volatile phenolic isomers.

  • Sample Derivatization (Silylation):

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[19]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Split (e.g., 20:1 split ratio).

    • Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

Experimental Workflow from Sample to Analysis

G General Experimental Workflow for Phenolic Isomer Analysis Sample Plant/Drug Sample Extraction Extraction (e.g., 80% Methanol) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup AnalysisChoice Select Analysis Method Cleanup->AnalysisChoice HPLC HPLC/UHPLC Analysis AnalysisChoice->HPLC Liquid Phase GC GC Analysis AnalysisChoice->GC Gas Phase DataProcessing Data Acquisition & Processing HPLC->DataProcessing Derivatization Derivatization (Silylation/Acetylation) GC->Derivatization Derivatization->DataProcessing

Caption: An experimental workflow from sample preparation to analysis.

References

Technical Support Center: Enhancing the Solubility of 4-Chloro-3-(4-ethoxybenzyl)phenol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Chloro-3-(4-ethoxybenzyl)phenol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of phenolic compounds like this compound?

A1: Phenolic compounds, due to the presence of a hydroxyl group on an aromatic ring, can exhibit a wide range of solubilities. Their aqueous solubility is often limited, especially with the addition of hydrophobic moieties like chloro and ethoxybenzyl groups. Phenolic compounds are typically weakly acidic, and their solubility in aqueous solutions can be highly dependent on pH.[1][2] They are generally more soluble in organic solvents.[3]

Q2: What is the recommended initial solvent for preparing a stock solution of this compound?

A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[4][5] DMSO can dissolve a wide array of both polar and nonpolar compounds and is miscible with water and cell culture media.[4][6]

Q3: What is the maximum concentration of DMSO that is safe for cells in culture?

A3: The maximum tolerated DMSO concentration is cell-line dependent.[1] However, a general guideline is to keep the final concentration in the cell culture medium below 0.5% to avoid solvent-induced toxicity.[1][7] It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.[1]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "solvent shock."[8] Several strategies can be employed to mitigate this:

  • Stepwise Dilution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[4]

  • Slow Addition with Mixing: Add the compound stock solution dropwise to the pre-warmed medium while gently vortexing.[4]

  • Lower Final Concentration: Decrease the final working concentration of the compound.[4]

  • Use of Co-solvents: In some instances, a co-solvent system can improve solubility.[5]

Q5: How can I enhance the aqueous solubility of this compound without using high concentrations of organic solvents?

A5: Several techniques can be used to improve aqueous solubility:

  • pH Adjustment: Since phenolic compounds are weakly acidic, increasing the pH of the buffer can deprotonate the hydroxyl group, forming a more soluble phenolate (B1203915) ion.[1][2]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble inclusion complex.[9][10][11]

  • Use of Surfactants: Non-ionic surfactants like Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[12][13][14]

Troubleshooting Guide: Compound Precipitation

Problem Potential Cause Recommended Solution
Precipitation in Stock Solution Incomplete dissolution or moisture contamination of DMSO.Ensure vigorous vortexing or brief sonication to fully dissolve the compound in high-purity, anhydrous DMSO.[15]
Precipitation Upon Dilution in Media "Solvent shock" due to rapid dilution of a concentrated DMSO stock into an aqueous medium.[8]Perform a stepwise serial dilution in pre-warmed media. Add the stock solution slowly while vortexing.[4]
Precipitation Over Time in Incubator The final concentration of the compound exceeds its solubility limit in the assay medium.Determine the maximum soluble concentration of the compound in the final assay medium and do not exceed this concentration.[15]
Precipitation in Highest Concentration Wells The target concentration is not achievable in the final assay medium, even with a low percentage of DMSO.The highest soluble concentration should be considered the upper limit for the assay.[15]
Interaction with Media Components Potential interactions with components of the cell culture medium.Ensure the medium is correctly prepared and at the proper pH.[15]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight is 262.73 g/mol .[16]

  • Dissolution: Weigh the compound and add the calculated volume of 100% anhydrous DMSO in a sterile tube.[15]

  • Mixing: Vortex vigorously until the compound is completely dissolved. Gentle warming to 37°C may be used to aid dissolution.[15]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15]

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Preparation of Cyclodextrin (B1172386) Solution: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous assay buffer. The concentration will need to be optimized.

  • Preparation of Phenolic Solution: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Mixing: Slowly add the phenolic solution dropwise to the aqueous cyclodextrin solution while stirring continuously.[1]

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.[1]

  • Reconstitution: The resulting solution can be used directly in your assay.

Protocol 3: Solubility Determination by the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., assay buffer).[17]

  • Equilibration: Place the vial on an orbital shaker and agitate for 24-48 hours at a constant temperature to ensure equilibrium is reached.[18]

  • Phase Separation: Centrifuge the solution to pellet the excess undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[17]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve serial_dilute Serial Dilution in Pre-warmed Media dissolve->serial_dilute Stepwise Addition add_to_assay Add to Assay Plate serial_dilute->add_to_assay incubate Incubate Cells add_to_assay->incubate readout Assay Readout incubate->readout

Caption: Experimental workflow for preparing and using a poorly soluble compound in an in vitro assay.

signaling_pathway compound This compound receptor Target Receptor compound->receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Preventing decomposition of 4-Chloro-3-(4-ethoxybenzyl)phenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Chloro-3-(4-ethoxybenzyl)phenol to prevent its decomposition. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. For the solid (powder) form, storage at -20°C can preserve the compound for up to 3 years, while storage at 4°C is suitable for up to 2 years.[1] If the compound is in a solvent, it should be stored at -80°C for a stability of up to 6 months or at -20°C for up to 1 month.[1] It is also recommended to keep the container tightly sealed and in a dry environment.

Q2: What are the potential signs of decomposition of this compound?

A2: Decomposition of this compound, which is a white to off-white solid, may be indicated by a change in color, such as yellowing or browning.[1] Other signs can include a change in the physical state of the powder, such as clumping or the appearance of an oily residue. For dissolved samples, the appearance of precipitates or a color change in the solution can indicate degradation.

Q3: What are the likely causes of decomposition?

A3: Phenolic compounds, in general, are susceptible to degradation through several pathways. The primary causes of decomposition for this compound are likely to be:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the phenol (B47542) group.[2][3][4] This process can be accelerated by light and elevated temperatures.

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to the hydrolysis of the ether linkage.

  • Photodecomposition: Exposure to UV or high-intensity light can provide the energy to initiate degradation reactions.

  • Contamination: The presence of impurities, particularly metal ions or strong acids/bases, can catalyze decomposition.[5]

Troubleshooting Guide

Issue 1: I have observed a discoloration of my solid this compound sample.

  • Question: My powdered this compound, which was initially an off-white solid, has developed a yellowish tint. Is the product degrading, and can I still use it?

  • Answer: A color change is a strong indicator of potential decomposition, likely due to oxidation. It is highly recommended to assess the purity of the material before use. An analytical technique such as High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage of the intact compound and identify the presence of any degradation products. If the purity is below the required level for your experiment, it is advisable to use a fresh, un-degraded sample. To prevent this in the future, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Issue 2: My solution of this compound has turned cloudy.

  • Question: I prepared a stock solution of this compound in an organic solvent, and after some time in storage, it has become cloudy/has formed a precipitate. What could be the cause?

  • Answer: Cloudiness or precipitation in a solution that was initially clear can be due to several factors:

    • Decomposition: The degradation products may have lower solubility in the chosen solvent, causing them to precipitate.

    • Solubility Issues: The compound may have a limited long-term solubility in the solvent at the storage temperature.

    • Contamination: The introduction of water or other contaminants can reduce the solubility of the compound.

    It is recommended to first warm the solution gently to see if the precipitate redissolves, which would suggest a solubility issue at lower temperatures. If it does not redissolve, or if you suspect degradation, the solution should be analyzed for purity. For future preparations, consider using a different solvent in which the compound has higher stability and solubility, and always use anhydrous solvents.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Data sourced from MedchemExpress Certificate of Analysis.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks

  • Autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare working solutions at a concentration of 100 µg/mL in the same solvent.

    • Divide the working solutions into several aliquots for storage under different conditions.

  • Storage Conditions (Stress Testing):

    • Control: Store one aliquot at the recommended -80°C, protected from light.

    • Elevated Temperature: Store aliquots at 4°C, room temperature (25°C), and 40°C.

    • Light Exposure: Expose an aliquot to direct laboratory light at room temperature.

    • Oxidative Stress: (Optional) Sparge a solution with oxygen or add a small amount of a peroxide solution to assess oxidative stability.

  • HPLC Analysis:

    • Set up the HPLC method. A typical starting point would be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and ramp up the concentration of B over 10-15 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determine the λmax of this compound (typically in the range of 220-280 nm).

      • Injection Volume: 10 µL

    • Analyze the control sample at the beginning of the experiment (time zero) to get a baseline chromatogram and peak area.

    • At specified time points (e.g., 1 day, 1 week, 1 month), analyze the samples stored under the different stress conditions.

    • Compare the peak area of the main compound in the stressed samples to the time-zero control. The appearance of new peaks indicates the formation of degradation products.

4. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point for each condition.

  • Plot the percentage remaining versus time to determine the degradation rate under each condition.

Visualizations

Decomposition_Pathway This compound This compound Oxidative_Stress Oxidation (O2, Light, Heat) Dechlorination Dechlorination Quinone_like_Intermediate Quinone-like Intermediate Oxidative_Stress->Quinone_like_Intermediate Oxidation of Phenol Polymerization Polymerized Products Quinone_like_Intermediate->Polymerization Further Reaction Ring_Opening Ring Opening Dechlorinated_Phenol 3-(4-ethoxybenzyl)phenol Dechlorination->Dechlorinated_Phenol Reductive/Hydrolytic Dechlorination Aliphatic_Acids Aliphatic Acids Ring_Opening->Aliphatic_Acids Oxidative Cleavage

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solutions (100 µg/mL) prep_stock->prep_working control Control (-80°C) prep_working->control temp Elevated Temperature (4°C, 25°C, 40°C) prep_working->temp light Light Exposure prep_working->light hplc_t0 HPLC Analysis (Time 0) hplc_tx HPLC Analysis (Time x) control->hplc_tx temp->hplc_tx light->hplc_tx hplc_t0->hplc_tx data_analysis Data Analysis (% Degradation) hplc_tx->data_analysis

Caption: Workflow for stability assessment of this compound.

References

Method refinement for trace-level detection of chlorophenols in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the method refinement of trace-level detection of chlorophenols in complex matrices.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of chlorophenols? A1: Chlorophenols are polar and have low volatility, which can lead to poor peak shape (tailing) and low sensitivity in gas chromatography.[1] Derivatization, such as acetylation or silylation, converts them into more volatile and thermally stable compounds, improving chromatographic performance, accuracy, sensitivity, and resolution.[1][2]

Q2: What are the most common sample preparation techniques for chlorophenols in complex matrices? A2: The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][4] SPE is often preferred as it avoids the use of large volumes of toxic organic solvents and can be coupled online with liquid chromatography for enhanced precision and sensitivity.[5][6] Other methods include solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE).[3][7]

Q3: Which analytical technique is better for chlorophenol analysis: Gas Chromatography (GC) or Liquid Chromatography (LC)? A3: Both GC and LC are widely used and the choice depends on the specific application.[8]

  • GC , often coupled with mass spectrometry (GC-MS), offers high separation efficiency and low detection limits but typically requires a derivatization step.[3]

  • LC , especially HPLC or LC-MS/MS, can analyze chlorophenols directly without derivatization, which simplifies sample preparation.[3][5] LC-MS/MS is particularly powerful for analyzing polar compounds in complex matrices.[9]

Q4: What causes matrix effects in LC-MS/MS analysis and how can they be mitigated? A4: Matrix effects are caused by co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[10] This can lead to ion suppression or enhancement, affecting the accuracy of quantification.[9][10] Mitigation strategies include improving sample cleanup (e.g., using a more selective SPE sorbent), optimizing chromatographic separation to resolve analytes from interfering compounds, or using matrix-matched calibration standards.

Q5: What are typical Limits of Detection (LOD) I can expect to achieve? A5: LODs are highly dependent on the matrix, instrumentation, and specific method used. However, typical ranges are:

  • GC-MS: 0.1 to 2.5 µg/L in water and urine.[7] For soil samples, LODs in the low µg/kg (ppb) range are achievable.[11]

  • LC-MS/MS: Can achieve detection limits in the ng/L (parts-per-trillion) range in water.[6]

  • HPLC with Electrochemical Detection (ED): Can reach LODs as low as 3 to 8 ng/L in water.[12]

Troubleshooting Guides

Sample Preparation: Solid-Phase Extraction (SPE)
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Sorbent-Analyte Mismatch: The sorbent's retention mechanism is inappropriate for the chlorophenol's polarity.[13]Select a sorbent with the correct mechanism (e.g., reversed-phase for nonpolar analytes, ion-exchange for charged species).[13]
Insufficient Elution Solvent Strength: The elution solvent is too weak to desorb the analyte from the sorbent.[13][14]Increase the percentage of organic solvent or use a stronger eluting solvent. For ion-exchange, adjust the pH to neutralize the analyte.[13]
Inadequate Elution Volume: The volume of elution solvent is not sufficient to completely elute the analyte.[13]Increase the elution volume incrementally and test the eluate fractions to ensure complete recovery.[14]
Sample Overload: The amount of sample or analyte loaded exceeds the capacity of the SPE cartridge.[15][16]Decrease the sample volume or use a cartridge with a larger sorbent mass.[15]
High Flow Rate: The sample loading or elution flow rate is too fast, preventing proper equilibration.[15][17]Decrease the flow rate to allow sufficient interaction time between the analyte and the sorbent.[15]
Poor Reproducibility (High %RSD) Inconsistent Flow Rates: Variable flow rates during sample loading or elution lead to inconsistent retention and elution.Use a vacuum manifold with a flow control valve or an automated SPE system to ensure consistent flow rates.
Cartridge Bed Drying Out: The sorbent bed dries out after conditioning and before sample loading, deactivating the stationary phase.[13]Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let it go to dryness before the sample is loaded.[14]
Matrix Interference: Co-extracted matrix components interfere with the analysis.[14]Add a wash step with a solvent that can remove interferences but not the analyte. Use a more selective sorbent type.[14]
Slow Column Flow Rate Particulate Matter: The sample contains suspended solids that clog the SPE cartridge frit.[14]Centrifuge or filter the sample prior to loading it onto the SPE cartridge.[14]
High Sample Viscosity: The sample is too viscous to pass through the sorbent bed easily.[14]Dilute the sample with a weak (non-eluting) solvent.[14]
Chromatographic Analysis (GC & LC)
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Active Sites in Column/Liner: Polar chlorophenols interact with active sites in the GC inlet liner or analytical column.[1]Use a deactivated inlet liner. For GC, ensure derivatization is complete. For LC, check if the mobile phase pH is appropriate.
Column Overload: Injecting too much sample mass onto the column.[18]Dilute the sample or reduce the injection volume.
Poor Resolution / Overlapping Peaks Suboptimal Chromatographic Conditions: Mobile phase gradient (LC) or temperature program (GC) is not optimized.[18]Optimize the gradient/temperature ramp rate. Use a longer column or a column with a different stationary phase for better selectivity.
Column Degradation: The stationary phase has degraded due to aggressive matrices or high temperatures.[18][19]Replace the analytical column. Use a guard column to protect the analytical column from contaminants.[19]
Retention Time Shifts Leaks in the System: Leaks in the carrier gas line (GC) or pump/fittings (LC) can cause pressure/flow fluctuations.[20]Perform a leak check on the instrument.
Inconsistent Mobile Phase/Carrier Gas Flow: Issues with the pump (LC) or flow controller (GC).[20]Check pump seals and solvent lines in the LC. Verify carrier gas pressure and flow settings in the GC.
Changes in Column Chemistry: The stationary phase is altered by matrix components.[19]Equilibrate the column thoroughly between injections. If the problem persists, replace the column.
Ghost Peaks Sample Carryover: Residue from a previous, more concentrated sample is injected.[18]Run a solvent blank after high-concentration samples. Optimize the needle/injection port washing procedure.
Contamination: Contamination in the carrier gas, mobile phase, syringe, or from the derivatizing reagent.[18][19]Use high-purity solvents and gases. Replace the septum and liner. Check the purity of the derivatization reagent.[19]

Quantitative Data Summary

Table 1: Method Performance for Chlorophenol Analysis in Water
Analytical MethodAnalyte(s)Sample MatrixRecovery (%)LODReference
HPLC-UV2,4-DCP, 2,6-DCP, 4-CPWater-10-60 µg/L[7]
GC-MS (after acetylation)Various CPsWater58-103%~0.1 µg/L[7]
GC-MS2,4,6-TCP, 2,4,5-TCP, etc.Human Urine-0.2-2.5 µg/L[7]
DLLME-GC-ECDVarious CPsWell, Tap, River Water80.8-117.9%0.010-2.0 µg/L[21]
SPE-LC-ED19 CPsDrinking Water-3-8 ng/L[12]
HPLCPCP, o-CP, m-CP, PhenolWastewater89.17-100.58%-[22]
SPE-GC-MSVarious CPsTap & Wastewater6-14% (RSD)-[23]

DCP: Dichlorophenol; CP: Chlorophenol; TCP: Trichlorophenol; PCP: Pentachlorophenol; DLLME: Dispersive Liquid-Liquid Microextraction; ECD: Electron Capture Detector; ED: Electrochemical Detection.

Table 2: Method Performance for Chlorophenol Analysis in Solid Matrices
Analytical MethodAnalyte(s)Sample MatrixRecovery (%)LODReference
ASE-SPME-GC/MS9 CPsSpiked Soil6.7-20.3% (RSD)1.1-6.7 µg/kg[11]
Alkaline Extraction-SPE-HPLC5 CPsSoil65-83%2-2.5 µg/kg[24]
UAE-SPE-GC-MS19 CPsLeather92-105%0.09-0.15 mg/kg[25]
UAE-SPE-LC-MS/MS5 CPsSewage Sludge86.1-113.4%-[26]
UAE-SPE-LC-MS/MS5 CPsSoil70.5-112.5%-[26]

ASE: Accelerated Solvent Extraction; SPME: Solid-Phase Microextraction; UAE: Ultrasonic Assisted Extraction.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of chlorophenols from water using a reversed-phase SPE cartridge (e.g., C18 or Styrene-Divinylbenzene).

  • Sample pH Adjustment: Adjust the water sample pH to ~2-3 using an acid (e.g., HCl) to ensure the chlorophenols are in their neutral form.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH ~2-3). Do not allow the cartridge to dry.[27]

  • Sample Loading: Pass the acidified water sample through the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[13]

  • Washing (Optional): Wash the cartridge with a small volume of organic-solvent-free water to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 5-10 minutes to remove residual water.

  • Elution: Elute the trapped chlorophenols by passing a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as methanol, acetonitrile, or a mixture, through the cartridge into a collection vial.[27]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of solvent suitable for the subsequent chromatographic analysis.

Protocol 2: Derivatization (Acetylation) for GC Analysis

This protocol describes the conversion of chlorophenols into their acetate (B1210297) esters.

  • Reagent Preparation: Prepare a solution of acetic anhydride (B1165640) and a base catalyst (e.g., potassium carbonate or pyridine).

  • Reaction: To the extracted and concentrated sample (from Protocol 1), add the base catalyst followed by acetic anhydride.[2]

  • Incubation: Vortex the mixture and allow it to react. The reaction may be performed at room temperature or with gentle heating (e.g., 60°C) for 10-30 minutes to ensure completion.

  • Extraction: After the reaction, add an extraction solvent (e.g., hexane) and water.[7] Vortex thoroughly and allow the layers to separate.

  • Collection: Carefully collect the organic (upper) layer containing the derivatized chlorophenol acetates for GC-MS analysis.

Protocol 3: HPLC-MS/MS Analysis

This is a representative method for the direct analysis of chlorophenols.

  • Chromatographic Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[28]

  • Mobile Phase:

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 2.5 mM ammonium (B1175870) acetate).[5]

    • Mobile Phase B: Acetonitrile or Methanol.[5][28]

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the chlorophenols based on their polarity.[5]

  • Flow Rate: Set a flow rate of approximately 0.2-1.0 mL/min.[5][28]

  • Injection Volume: Inject 10-50 µL of the reconstituted sample extract.[5][28]

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[5] Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each target chlorophenol.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix Sample (Water, Soil, etc.) pH_Adjust pH Adjustment (if required) Sample->pH_Adjust Extraction Extraction (SPE, LLE, etc.) pH_Adjust->Extraction Cleanup Clean-up / Concentration Extraction->Cleanup Deriv Derivatization (for GC analysis) Cleanup->Deriv GC Path GC_LC Chromatographic Separation (GC or LC) Cleanup->GC_LC LC Path Deriv->GC_LC Detection Detection (MS, ECD, UV, etc.) GC_LC->Detection Data_Acq Data Acquisition Detection->Data_Acq Quant Quantification Data_Acq->Quant

Caption: General experimental workflow for chlorophenol analysis.

G Start Start: Low Analyte Recovery Check_Loading Is analyte present in the loading fraction? Start->Check_Loading Check_Wash Is analyte present in the wash fraction? Check_Loading->Check_Wash No Sol_Binding Improve Analyte Binding: - Check sample pH - Use stronger sorbent - Decrease loading flow rate - Dilute sample in weaker solvent Check_Loading->Sol_Binding Yes Check_Elution Is analyte retained on the cartridge after elution? Check_Wash->Check_Elution No Sol_Wash Optimize Wash Step: - Use a weaker wash solvent - Decrease wash volume Check_Wash->Sol_Wash Yes Sol_Elution Improve Elution: - Use a stronger elution solvent - Increase elution volume - Allow for soak step Check_Elution->Sol_Elution Yes End Problem Resolved Sol_Binding->End Sol_Wash->End Sol_Elution->End

Caption: Troubleshooting decision tree for low SPE recovery.

G cluster_LC LC Eluent cluster_MS MS Ion Source (ESI) Analyte Analyte Droplet Charged Droplet Analyte->Droplet Co-elution Matrix Matrix Interference Matrix->Droplet Ion_A Analyte Ion (Signal) Droplet->Ion_A Desolvation & Ionization Ion_M Matrix Ion (Suppression) Droplet->Ion_M Competition for charge/surface

Caption: Diagram of matrix effects in an LC-MS ESI source.

References

Technical Support Center: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), a key intermediate in the preparation of Dapagliflozin.[1][2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Friedel-Crafts Acylation Product Incomplete activation of 5-bromo-2-chlorobenzoic acid.Ensure the complete conversion of the carboxylic acid to the acid chloride using a suitable reagent like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.[4][5] Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch).
Inactive Lewis acid catalyst (e.g., aluminum chloride).Use freshly opened or properly stored aluminum chloride. Moisture can deactivate the catalyst.
Suboptimal reaction temperature.Perform the Friedel-Crafts acylation at a low temperature (0°C to 5°C) to minimize side reactions.[1][4][5]
Incomplete Reduction of the Ketone Intermediate Insufficient reducing agent.Use a molar excess of the reducing agent (e.g., triethylsilane or sodium borohydride).
Low reaction temperature or insufficient reaction time for the reduction step.The reduction with triethylsilane and BF3·OEt2 may require heating to 50°C for several hours.[4] The reduction with sodium borohydride (B1222165) and aluminum chloride may require prolonged stirring at elevated temperatures (e.g., 16 hours at 60-65°C).[1][2]
Formation of N-acetyl Impurity Use of acetonitrile (B52724) as a solvent during the reduction step.Avoid using acetonitrile as a solvent. Dichloromethane (B109758) or a mixture of 1,2-dichloroethane (B1671644) and acetonitrile are alternative options.[1][2][4] A one-pot process without isolating the ketone intermediate can also circumvent this issue.[2]
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. For purification, flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient is effective.[4] Recrystallization from ethanol (B145695) can also be employed to obtain a solid product.[1][2]
Oily Product Instead of a Solid Residual solvent or impurities.Ensure complete removal of the solvent under reduced pressure. If the product remains an oil, attempt recrystallization from a suitable solvent system like ethanol at low temperatures (-20°C to -15°C).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene?

A1: The most prevalent method is a two-step process starting with 5-bromo-2-chlorobenzoic acid. The first step is a Friedel-Crafts acylation with phenetole (B1680304) in the presence of a Lewis acid like aluminum chloride to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This intermediate is then reduced to the desired product. A one-pot variation of this process is often preferred to improve efficiency and minimize impurity formation.[6]

Q2: How can I avoid the formation of the N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine impurity?

A2: This impurity is known to form when acetonitrile is used as the solvent during the reduction of the ketone intermediate, particularly at elevated temperatures.[1][2] To avoid this, it is recommended to use alternative solvents such as dichloromethane or to perform the reduction in a solvent system that does not contain acetonitrile.[1][2]

Q3: What are the recommended reducing agents for the ketone intermediate?

A3: Several reducing agents have been successfully used. A common choice is triethylsilane in the presence of a Lewis acid like boron trifluoride etherate or aluminum chloride.[4][6] Another effective system is sodium borohydride in combination with aluminum chloride.[1][2]

Q4: What are the typical reaction conditions for the Friedel-Crafts acylation step?

A4: The acylation is typically carried out by first converting 5-bromo-2-chlorobenzoic acid to its acid chloride using oxalyl chloride and a catalytic amount of DMF in a solvent like dichloromethane.[4][5] The resulting acid chloride is then reacted with phenetole and aluminum chloride at low temperatures, generally between 0°C and 5°C.[1][4][5]

Q5: What is the expected yield for this synthesis?

A5: High yields have been reported for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. For instance, the reduction of the ketone intermediate using triethylsilane and BF3·OEt2 has been reported to yield the product in 97% yield.[4]

Experimental Protocols

One-Pot Synthesis via Friedel-Crafts Acylation and Reduction

This protocol is based on a one-pot procedure to minimize impurity formation.

Step 1: Formation of the Acid Chloride

  • To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL), add dimethylformamide (0.2 mL) under a nitrogen atmosphere.

  • Slowly add oxalyl chloride (0.8 mL) to the mixture.

  • Stir the reaction mixture for one hour at 25°C to 30°C.

  • After completion, concentrate the mixture under vacuum at 40°C to 45°C to obtain the acid chloride as an oily residue.[4][5]

Step 2: Friedel-Crafts Acylation

  • Dissolve the oily residue in dichloromethane (20 mL) and cool the solution to 0°C.

  • Add phenetole (1.1 mL) and aluminum chloride (2.3 g) to the solution while maintaining the temperature between 0°C and 5°C.

  • Stir the reaction mixture at this temperature for 2 hours.[4]

Step 3: Reduction

  • Allow the reaction mixture to warm to approximately 20°C.

  • Slowly add triethylsilane (3.4 mL) to the mixture.

  • Stir the reaction for about 36 hours at 20°C to 25°C.[2][4]

Step 4: Work-up and Purification

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate (8%; 20 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (10 mL).

  • Combine the organic layers and wash with water (20 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.[2]

  • Purify the crude product by flash chromatography on a silica gel column using a hexane/ethyl acetate gradient to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[4]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_end Final Product & Purification A 5-bromo-2-chlorobenzoic acid C Friedel-Crafts Acylation (AlCl3, DCM, 0-5°C) A->C B Phenetole B->C D Reduction (Triethylsilane, 20-25°C) C->D E Crude Product D->E F Purification (Flash Chromatography) E->F G 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene F->G

Caption: One-pot synthesis workflow for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Chloro-3-(4-ethoxybenzyl)phenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and cytotoxic properties of phenolic compounds.

While 4-Chloro-3-(4-ethoxybenzyl)phenol serves as a key intermediate in the synthesis of pharmaceuticals like Dapagliflozin and Ertugliflozin, publicly available experimental data detailing its specific biological activities is limited.[1][2][3][4][5][6][7][8] However, by examining the well-documented activities of other phenolic compounds, we can infer its potential biological profile and understand its context within this broad class of molecules. Phenolic compounds are a diverse group of plant secondary metabolites known for a wide range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.[9][10][11][12][13]

Antioxidant Activity: A Core Property of Phenols

The antioxidant activity of phenolic compounds stems primarily from their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.[9][14] This redox property is crucial in mitigating oxidative stress, a factor implicated in numerous chronic diseases.[9] The effectiveness of a phenolic compound as an antioxidant is influenced by its chemical structure, particularly the number and arrangement of hydroxyl groups and the presence of other substituents on the aromatic ring.[14]

Table 1: Comparison of Antioxidant Activity of Various Phenolic Compounds

CompoundAssayIC50 / ActivityReference
Gallic AcidDPPH0.013 mg/mL (as Rutin equivalent)[15]
Caffeic AcidDPPH-[15]
QuercetinDPPH-[15]
RutinDPPH0.013 mg/mL[15]
Flavonoid Fraction (from Melipona beecheii honey)Radical ScavengingIC50 = 0.33 mg/mL[16]
Flavonoid Fraction (from Melipona beecheii honey)Chelating EffectsIC50 = 0.92 mg/mL[16]
Flavonoid Fraction (from Melipona beecheii honey)Reducing PowerIC50 = 0.36 mg/mL[16]

Note: Direct antioxidant data for this compound is not available in the provided search results. The table presents data for other representative phenolic compounds to illustrate the range of antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity. The protocol generally involves:

  • Preparation of a DPPH solution in a suitable solvent (e.g., methanol).

  • Addition of various concentrations of the test compound to the DPPH solution.

  • Incubation of the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measurement of the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[17]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH Solution with Test Compound prep_dpph->mix prep_sample Prepare Test Compound Solutions (various concentrations) prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Many phenolic compounds exhibit anti-inflammatory properties by interfering with key signaling pathways involved in the inflammatory response.[10][18][19] These compounds can inhibit the activity of pro-inflammatory enzymes and transcription factors such as cyclooxygenases (COX), lipoxygenases (LOX), and nuclear factor-kappa B (NF-κB).[10][16] The structural features of flavonoids, a major class of phenolic compounds, that contribute to their anti-inflammatory effects include a planar ring structure and the presence of specific hydroxyl groups.[20]

Table 2: Anti-inflammatory Activity of Selected Phenolic Compounds

Compound/ExtractModel/AssayEffectReference
Flavonoids (from Melipona beecheii honey)Albumin Denaturation InhibitionAnti-inflammatory activity indicated[16]
Flavonoids (from Melipona beecheii honey)Membrane StabilizationAnti-inflammatory activity indicated[16]
Flavonoids (from Melipona beecheii honey)Proteinase InhibitionAnti-inflammatory activity indicated[16]
p-Coumaric AcidAdjuvant-induced arthritis in ratsLowered expression of TNF-α[21]
Anthocyanins-Can reduce expression of iNOS, COX-2, IL-1β, and IL-6[17]
Methyl GallateMouse modelInhibited activation of TLR2, NF-κB, and MAPK pathways[18]

Note: Specific anti-inflammatory data for this compound is not available in the provided search results.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.

  • A reaction mixture is prepared containing the test compound at various concentrations and a solution of bovine serum albumin.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 70°C).

  • After cooling, the turbidity of the solution is measured spectrophotometrically at a wavelength of around 660 nm.

  • A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

  • The percentage inhibition of protein denaturation is calculated.[16]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition by Phenolic Compounds stimulus LPS, Cytokines, etc. IKK IKK Activation stimulus->IKK MAPK MAPK Pathway stimulus->MAPK NFkB_activation NF-κB Activation IKK->NFkB_activation gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_activation->gene_expression MAPK->gene_expression inflammation Inflammation gene_expression->inflammation phenols Phenolic Compounds phenols->IKK Inhibit phenols->MAPK Inhibit

Caption: General Anti-inflammatory Signaling Pathway.

Cytotoxicity: A Double-Edged Sword

The cytotoxic effects of phenolic compounds are of significant interest, particularly in the context of cancer research.[17][22][23][24] Some phenolic compounds can induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for anticancer drug development.[22][23][25] The mechanisms of cytotoxicity can vary and may involve the induction of oxidative stress, disruption of mitochondrial function, and modulation of apoptotic signaling pathways.[23][25] However, it is important to note that high concentrations of some phenolic compounds can also be toxic to normal cells.[24]

Table 3: Cytotoxicity of Various Phenolic Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
AlpinumisoflavoneLeukemia CEM/ADR50005.91[23]
LaburnetinLeukemia CCRF-CEM27.63[23]
Pycnanthulignene ALeukemia CEM/ADR50005.84[23]
GuaiacolHuman pulp fibroblasts9.8 mM[24]
PhenolHuman pulp fibroblasts4.5 mM[24]
EugenolHuman pulp fibroblasts0.9 mM[24]
ThymolHuman pulp fibroblasts0.5 mM[24]

Note: Specific cytotoxicity data for this compound is not available in the provided search results.

Experimental Protocol: Resazurin (B115843) Reduction Assay (for Cytotoxicity)

The resazurin assay is a colorimetric method used to measure cell viability.

  • Cells are seeded in a multi-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).

  • A solution of resazurin is added to each well, and the plate is incubated further.

  • Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • The fluorescence or absorbance is measured using a plate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[23]

logical_relationship cluster_compound Phenolic Compound cluster_properties Potential Biological Activities cluster_factors Influencing Factors compound This compound antioxidant Antioxidant compound->antioxidant May possess anti_inflammatory Anti-inflammatory compound->anti_inflammatory May possess cytotoxic Cytotoxic compound->cytotoxic May possess structure Chemical Structure (OH groups, substituents) structure->antioxidant structure->anti_inflammatory structure->cytotoxic concentration Concentration concentration->cytotoxic cell_type Cell Type cell_type->cytotoxic

Caption: Factors Influencing Biological Activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is lacking in the public domain, its structural classification as a phenolic compound suggests it likely possesses antioxidant, anti-inflammatory, and potentially cytotoxic properties. The extent of these activities would be dictated by its specific chemical structure, including the chloro, ethoxybenzyl, and hydroxyl functional groups. Further experimental investigation is necessary to fully characterize the biological profile of this compound and to draw definitive comparisons with other phenolic compounds. The provided data and protocols for other well-studied phenols offer a valuable framework for such future research.

References

Comparing the efficacy of different synthesis routes for 4-Chloro-3-(4-ethoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Introduction

4-Chloro-3-(4-ethoxybenzyl)phenol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, its precursor, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, is a crucial component in the manufacturing of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to inform process development and optimization.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes are detailed and compared:

  • Route 1: A four-step synthesis commencing from 2-chloro-5-bromobenzoic acid, leading to the key intermediate 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, followed by a final oxidation to the target phenol.

  • Route 2: A multi-step approach initiated by a Friedel-Crafts acylation, followed by a series of transformations including reduction, halogenation, and nucleophilic substitution to yield the final product.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficacy.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: From 2-chloro-5-bromobenzoic acidRoute 2: Via Friedel-Crafts Acylation
Starting Materials 2-chloro-5-bromobenzoic acid, Phenetole (B1680304)2-chloro-5-methylbenzoyl chloride, Phenetole
Number of Steps 55
Overall Yield ~50%~40-50% (estimated)
Key Intermediates 4-chloro-3-(4-ethoxybenzyl)benzaldehyde(2-chloro-5-methylphenyl)(4-ethoxyphenyl)methanone
Reagents & Conditions Oxalyl chloride, AlCl₃, Triethylsilane, n-BuLi, DMF, H₂O₂AlCl₃, Triethylsilane/TFA, NBS/AIBN, NaOH
Purification Methods Recrystallization, Column ChromatographyRecrystallization, Column Chromatography
Potential Advantages Well-documented, high yield for the aldehyde intermediate.[1]Potentially uses more readily available starting materials.
Potential Disadvantages Use of pyrophoric n-BuLi at low temperatures.Requires optimization of multiple steps; yields are estimated.

Experimental Protocols

Route 1: Synthesis from 2-chloro-5-bromobenzoic acid

This route is based on a patented procedure for the synthesis of the aldehyde intermediate, followed by a standard Dakin oxidation.[1]

Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride

  • Procedure: To a solution of 2-chloro-5-bromobenzoic acid (1.0 eq) in dichloromethane (B109758), a catalytic amount of dimethylformamide (DMF) is added. Oxalyl chloride (1.2 eq) is then added dropwise at room temperature. The reaction mixture is stirred for 12 hours.

  • Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride.

  • Yield: Quantitative (crude).

Step 2: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855)

  • Procedure: The crude 5-bromo-2-chlorobenzoyl chloride (1.0 eq) is dissolved in dichloromethane and cooled to 0°C. Phenetole (1.0 eq) and aluminum chloride (AlCl₃, 1.1 eq) are added sequentially. The reaction mixture is stirred at room temperature for 3 hours.

  • Work-up: The reaction is quenched with cold dilute HCl. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethanol.

  • Yield: 71%.[1]

Step 3: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469)

  • Procedure: To a solution of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a mixture of dichloromethane and acetonitrile (B52724), triethylsilane (3.0 eq) is added, followed by the dropwise addition of boron trifluoride etherate (3.0 eq) at 0°C. The reaction is stirred at room temperature for 10 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried, and concentrated. The product is purified by recrystallization.

  • Yield: 71%.[1]

Step 4: Synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde

  • Procedure: A solution of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) in dry tetrahydrofuran (B95107) (THF) is cooled to -78°C under an argon atmosphere. n-Butyllithium (1.2 eq, 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 1 hour. Anhydrous DMF (2.0 eq) is then added, and the reaction is allowed to warm to -50°C and stirred for another hour.

  • Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with water and brine, dried, and concentrated to give the crude aldehyde.

  • Yield: 95%.[1]

Step 5: Synthesis of this compound (Dakin Oxidation)

  • Procedure: To a solution of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde (1.0 eq) in a mixture of acetonitrile and water, an aqueous solution of sodium hydroxide (B78521) is added. The mixture is cooled to 0°C, and hydrogen peroxide (30% aqueous solution, 2.0 eq) is added dropwise. The reaction is stirred at room temperature for 4-6 hours.

  • Work-up: The reaction mixture is acidified with dilute HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Yield: ~80-90% (estimated based on similar Dakin oxidations).

dot

Route_1_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Formylation cluster_step5 Step 5: Dakin Oxidation 2-chloro-5-bromobenzoic_acid 2-chloro-5-bromobenzoic acid Acyl_Chloride 5-bromo-2-chlorobenzoyl chloride 2-chloro-5-bromobenzoic_acid->Acyl_Chloride Oxalyl chloride, DMF DCM, RT, 12h Benzophenone (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone Acyl_Chloride->Benzophenone Phenetole, AlCl3 DCM, 0°C to RT, 3h Yield: 71% Reduced_Intermediate 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene Benzophenone->Reduced_Intermediate Et3SiH, BF3·OEt2 DCM/MeCN, 0°C to RT, 10h Yield: 71% Aldehyde 4-chloro-3-(4-ethoxybenzyl)benzaldehyde Reduced_Intermediate->Aldehyde 1. n-BuLi, THF, -78°C 2. DMF, -78 to -50°C Yield: 95% Phenol This compound Aldehyde->Phenol H2O2, NaOH MeCN/H2O, 0°C to RT, 4-6h Yield: ~80-90%

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Synthesis via Friedel-Crafts Acylation

This proposed route utilizes a Friedel-Crafts acylation as the initial key bond-forming step. The experimental details are based on analogous reactions found in the literature.

Step 1: Synthesis of (2-chloro-5-methylphenyl)(4-ethoxyphenyl)methanone

  • Procedure: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane, a solution of 2-chloro-5-methylbenzoyl chloride (1.0 eq) and phenetole (1.1 eq) in dichloromethane is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction is poured into a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried and concentrated. The product is purified by recrystallization.

  • Estimated Yield: 80-90%.

Step 2: Synthesis of 1-chloro-4-(4-ethoxybenzyl)-2-methylbenzene

  • Procedure: A mixture of (2-chloro-5-methylphenyl)(4-ethoxyphenyl)methanone (1.0 eq), triethylsilane (2.0 eq), and trifluoroacetic acid (10 eq) is stirred at room temperature for 8 hours.

  • Work-up: The reaction mixture is carefully poured into a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the organic layer is washed with brine, dried, and concentrated.

  • Estimated Yield: 85-95%.

Step 3: Synthesis of 1-(bromomethyl)-4-chloro-2-(4-ethoxybenzyl)benzene

  • Procedure: A mixture of 1-chloro-4-(4-ethoxybenzyl)-2-methylbenzene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4 hours.

  • Work-up: The reaction mixture is cooled, and the succinimide (B58015) is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography.

  • Estimated Yield: 70-80%.

Step 4: Synthesis of 4-chloro-3-(4-ethoxybenzyl)benzyl acetate

  • Procedure: A mixture of 1-(bromomethyl)-4-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) and sodium acetate (1.5 eq) in DMF is heated at 80°C for 6 hours.

  • Work-up: The reaction mixture is cooled and poured into water. The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated.

  • Estimated Yield: 90-95%.

Step 5: Synthesis of this compound

  • Procedure: The crude 4-chloro-3-(4-ethoxybenzyl)benzyl acetate is dissolved in methanol (B129727), and a solution of sodium methoxide (B1231860) in methanol is added. The mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction is neutralized with dilute HCl, and the methanol is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.

  • Estimated Yield: 85-95%.

dot

Route_2_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Radical Bromination cluster_step4 Step 4: Acetate Formation cluster_step5 Step 5: Hydrolysis Start_Materials 2-chloro-5-methylbenzoyl chloride + Phenetole Benzophenone (2-chloro-5-methylphenyl) (4-ethoxyphenyl)methanone Start_Materials->Benzophenone AlCl3, DCM 0°C to RT, 12h Yield: ~80-90% Reduced_Intermediate 1-chloro-4-(4-ethoxybenzyl) -2-methylbenzene Benzophenone->Reduced_Intermediate Et3SiH, TFA RT, 8h Yield: ~85-95% Brominated_Intermediate 1-(bromomethyl)-4-chloro-2- (4-ethoxybenzyl)benzene Reduced_Intermediate->Brominated_Intermediate NBS, AIBN CCl4, reflux, 4h Yield: ~70-80% Acetate_Intermediate 4-chloro-3-(4-ethoxybenzyl) benzyl acetate Brominated_Intermediate->Acetate_Intermediate NaOAc, DMF 80°C, 6h Yield: ~90-95% Phenol This compound Acetate_Intermediate->Phenol NaOMe, MeOH RT, 2h Yield: ~85-95%

Caption: Proposed workflow for the synthesis of this compound via Route 2.

Conclusion

Both presented routes offer viable pathways to this compound. Route 1 is well-established for the synthesis of the aldehyde precursor, with documented high yields for most steps. The final oxidation is a standard transformation with expected high efficiency. Route 2 provides a logical alternative, potentially utilizing more accessible starting materials. However, this route would require optimization to achieve competitive overall yields. The choice between these routes will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the process safety considerations, particularly concerning the use of n-butyllithium in Route 1. For drug development professionals, the connection of this intermediate to the SGLT2 inhibitor Ertugliflozin underscores its importance and the need for a robust and efficient synthetic process.

References

A Comparative Guide to Analytical Methods for Chlorophenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of chlorophenols, a class of compounds of significant environmental and toxicological concern. The cross-validation of these methods is crucial for ensuring data accuracy, reliability, and comparability across different laboratories and studies. This document outlines the performance characteristics and experimental protocols of several key analytical techniques, supported by experimental data from various scientific sources.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of commonly employed methods for chlorophenol analysis.

Table 1: Gas Chromatography (GC) Based Methods

MethodAnalyte(s)Limit of Detection (LOD)Linearity RangeRecovery (%)Precision (%RSD)Reference
GC-MS/MSVarious Chlorophenols< 0.001 µg/L2.5 - 10 µg/L75 - 125%< 10%[1]
GC-MSAcetylated ChlorophenolsSub-ppb levelsNot SpecifiedNot SpecifiedNot Specified[2]
GC/ECDChlorophenols0.02 µg/L0.05 - 10 µg/LNot Specified0.05 - 0.2%[3]
GC-MS2,4-DCP, 2,4,6-TrCP, etc.1-2, 10-20 pg/mLNot Specified> 80%Not Specified[3]
GC-MSVarious Chlorophenols0.2 - 2.4 ng/LNot Specified> 80%Not Specified[3]

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

MethodAnalyte(s)Limit of Detection (LOD)Linearity RangeRecovery (%)Precision (%RSD)Reference
HPLC-UVPhenol & 5 Chlorophenols0.004 - 0.01 mg/L0.01 - 0.5 mg/LSatisfactory< 5.7%[4][5][6]
HPLC-UVPhenol & 8 related compounds0.006 - 0.05 mg/L0.02 - 0.9 mg/LSatisfactory< 12.0%[7]
LC-MS/MS2-amino-4-chlorophenolNot SpecifiedNot Specified73%Not Specified[8]
RP-HPLCHerbicides & Phenols10 - 60 µg/LNot SpecifiedNot SpecifiedNot Specified[3]
HPLC/FluorescenceChlorophenols1 pico molNot SpecifiedNot SpecifiedNot Specified[3]

Table 3: Other Analytical Methods

MethodAnalyte(s)Limit of Detection (LOD)Linearity RangeRecovery (%)Precision (%RSD)Reference
Spectrophotometry2-Chlorophenol0.01 mg/L0.05 - 1.0 mg/L81.7 - 95.2%< 3.7%[9][10]
Capillary Electrophoresis (CE) with Amperometric DetectionPentachlorophenol (B1679276) (PCP)35 mg/kg (in soil)Not SpecifiedNot SpecifiedNot Specified[11]
In-capillary SPE-CE2,4-DCP & 2,4,5-TCP0.1 ng/mL & 0.07 ng/mLWide linear rangeNot Specified4.1 - 4.6% (peak area)[12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are summaries of experimental protocols for some of the key methods cited.

1. Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

  • Sample Preparation: An 800 mL water sample is placed in a 1 L amber bottle for extraction. Samples are spiked with labeled internal standards.[1]

  • Instrumentation: A triple quadrupole GC-MS system, such as a TSQ 9610 mass spectrometer coupled with a TRACE 1610 GC and a TriPlus RSH autosampler, is used.[1]

  • Chromatographic Conditions: A TraceGOLD TG-Dioxin GC column is employed to achieve Gaussian peak shapes and baseline resolution.[1]

  • Method Validation: The method performance is evaluated by assessing linearity, method detection limits (MDLs), precision, and accuracy. MDLs are calculated by taking three times the standard deviation of replicate injections of a spiked sample.[1]

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Derivatization: Pre-column derivatization is performed using an agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance selectivity and sensitivity. The reaction is typically carried out in a borate (B1201080) buffer (pH 8.5) at room temperature.[4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions: Separation is achieved on a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[13] Detection is performed at a wavelength of 380 nm.[4][5][6]

  • Sample Preparation: Water samples (100 µL aliquots) are used directly for derivatization and analysis.[4][5]

3. Spectrophotometry with Solid Phase Extraction (SPE)

  • Derivatization: 2-Chlorophenol is derivatized with 4-aminoantipyrine (B1666024) (4-AAP) to enable detection in the visible region (510 nm).[9][10]

  • Preconcentration: An SPE step using mixed hemimicelles of cetyltrimethylammonium bromide coated magnetic nanoparticles is employed for preconcentration of the derivatized analyte.[9][10]

  • Detection: The absorbance of the eluted derivative is measured using a spectrophotometer at 510 nm.[9][10]

  • Method Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy through recovery studies in spiked samples.[9][10]

4. Capillary Electrophoresis (CE) with Amperometric Detection

  • Instrumentation: A commercial CE instrument is coupled with a custom-assembled amperometric detector equipped with a gold electrode.[11]

  • Application: This method has been demonstrated for the determination of pentachlorophenol (PCP) in soil extracts and for monitoring the degradation of chlorophenols.[11]

  • Sample Preparation: Liquid extracts from contaminated soil are analyzed directly.[11]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the methods are producing comparable and reliable results.

CrossValidationWorkflow Define Define Analytical Requirements (Analytes, Matrix, Required Sensitivity) MethodA Primary Method Development & Validation (e.g., HPLC-UV) Define->MethodA MethodB Alternative Method Development & Validation (e.g., GC-MS) Define->MethodB SampleSelection Select Representative Samples (Spiked and Real-World) MethodA->SampleSelection MethodB->SampleSelection AnalysisA Analyze Samples with Method A SampleSelection->AnalysisA AnalysisB Analyze Samples with Method B SampleSelection->AnalysisB DataComparison Compare Results (Statistical Analysis, e.g., t-test, F-test) AnalysisA->DataComparison AnalysisB->DataComparison Conclusion Conclusion on Method Comparability & Interchangeability DataComparison->Conclusion

Caption: Workflow for analytical method cross-validation.

This guide provides a foundational comparison for selecting and validating analytical methods for chlorophenol detection. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the specific requirements of their study.

References

Differentiating 4-Chloro-3-(4-ethoxybenzyl)phenol from its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of chemical structures is a cornerstone of pharmaceutical research and development. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups on a core structure, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive comparison of analytical methodologies to differentiate 4-Chloro-3-(4-ethoxybenzyl)phenol from its positional isomers. The supporting experimental data presented herein is predicted based on established principles of analytical chemistry, offering a robust framework for researchers to develop and validate their own analytical methods.

Introduction to this compound and its Isomers

This compound is a substituted phenol (B47542) derivative with potential applications in medicinal chemistry. Its biological activity is intrinsically linked to the specific substitution pattern on the phenol ring. Even minor shifts in the positions of the chloro, ethoxybenzyl, or hydroxyl groups can significantly alter its interaction with biological targets. Therefore, unambiguous identification is critical. The primary positional isomers of concern involve the rearrangement of the chloro and hydroxyl groups on the phenolic ring.

Comparative Analytical Data

The following table summarizes the predicted analytical data for this compound and two of its key positional isomers. These predictions are based on established principles of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

Analytical TechniqueThis compoundIsomer 1: 2-Chloro-5-(4-ethoxybenzyl)phenolIsomer 2: 3-Chloro-5-(4-ethoxybenzyl)phenol
Mass Spectrometry (GC-MS)
Predicted Molecular Ion (M+)m/z 262/264 (3:1 ratio)m/z 262/264 (3:1 ratio)m/z 262/264 (3:1 ratio)
Predicted Key Fragmentsm/z 121 (ethoxybenzyl cation), m/z 141/143 (chlorobenzyl fragment)m/z 121 (ethoxybenzyl cation), m/z 141/143 (chlorobenzyl fragment with different ortho-effect fragmentation)m/z 121 (ethoxybenzyl cation), m/z 141/143 (chlorobenzyl fragment with different meta-effect fragmentation)
¹H NMR Spectroscopy
Predicted Chemical Shifts (ppm)Aromatic protons on the phenol ring will show a distinct splitting pattern based on their positions relative to the chloro, hydroxyl, and benzyl (B1604629) groups. The hydroxyl proton chemical shift will also be characteristic.The chemical shifts and coupling constants of the aromatic protons on the phenol ring will differ significantly due to the altered positions of the electron-withdrawing chloro group and electron-donating hydroxyl group.The symmetry of this isomer will result in a simpler aromatic proton splitting pattern compared to the other two isomers.
¹³C NMR Spectroscopy
Predicted Chemical Shifts (ppm)The chemical shifts of the carbon atoms in the phenolic ring will be influenced by the specific substitution pattern, particularly the ipso-carbon attached to the hydroxyl and chloro groups.[1][2]The ipso-carbon chemical shifts will be different from the parent compound and Isomer 2, providing a clear point of differentiation.The chemical shifts of the phenolic ring carbons will reflect the meta-positioning of the substituents.
High-Performance Liquid Chromatography (HPLC)
Predicted Retention TimeIntermediate retention time on a C18 column due to a balance of polarity and hydrophobicity.Likely to have a slightly different retention time compared to the parent compound due to changes in polarity.Expected to have a different retention time from the other two isomers. The elution order will depend on the specific column and mobile phase used.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the isomers based on their retention times and mass fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of phenolic isomers.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless (1 µL injection volume).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis: Compare the retention times and mass spectra of the unknown samples with those of authenticated reference standards of this compound and its isomers. The presence of the characteristic isotopic pattern for chlorine (M+ and M+2 peaks in a 3:1 ratio) will confirm the presence of a chloro-substituted compound.[3] Differences in the relative abundance of fragment ions can be used for differentiation.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the isomers based on their differential partitioning between a stationary phase and a mobile phase.

Instrumentation:

  • High-performance liquid chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For enhanced selectivity, a phenyl-hexyl or pentafluorophenyl (PFP) column can be used to exploit π-π interactions.[4]

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended. For example, start with 40% acetonitrile and increase to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 275 nm.

    • Injection Volume: 10 µL.

Data Analysis: The retention time of each isomer will be unique under specific chromatographic conditions. Co-injection with a known standard can be used to confirm the identity of a peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for each isomer based on the chemical environment of its protons and carbons.

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 or more for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more may be required depending on the sample concentration.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm the connectivity within the molecules.

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide a unique fingerprint for each isomer. The substitution pattern on the aromatic rings directly influences these parameters.[5][6][7][8][9]

Visualization of the Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of this compound and its positional isomers.

Differentiation_Workflow cluster_sample Sample Preparation cluster_screening Initial Screening cluster_confirmation Structural Confirmation cluster_identification Final Identification Sample Isomeric Mixture Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject GCMS GC-MS Analysis Dissolution->GCMS Inject NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Isolate Fractions for Confirmation GCMS->NMR Isolate Fractions for Confirmation Isomer1 Isomer 1 Identified NMR->Isomer1 Isomer2 Isomer 2 Identified NMR->Isomer2 Parent This compound Identified NMR->Parent

A logical workflow for isomer differentiation.

Conclusion

The differentiation of positional isomers such as those of this compound is a critical task in chemical and pharmaceutical sciences. A multi-technique approach, combining the separatory power of chromatography with the detailed structural information from mass spectrometry and NMR spectroscopy, provides the most reliable means of identification. The protocols and predicted data in this guide serve as a valuable resource for researchers to establish robust analytical methods for the unambiguous characterization of these and similar compounds.

References

Comparative Analysis of In Vitro Cytotoxicity: 4-Chloro-3-(4-ethoxybenzyl)phenol and its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the in vitro cytotoxicity of 4-Chloro-3-(4-ethoxybenzyl)phenol and its parent compounds, 4-Chlorophenol and 4-Ethoxybenzyl alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering available experimental data and detailed methodologies for key cytotoxicity assays.

Executive Summary

An extensive review of publicly available data reveals a significant gap in the in vitro cytotoxicity profiles for this compound and one of its parent compounds, 4-Ethoxybenzyl alcohol. While quantitative cytotoxicity data for 4-Chlorophenol is available, the absence of corresponding data for the derivative and the other parent compound precludes a direct quantitative comparison at this time. This guide presents the available data for 4-Chlorophenol and outlines the standard experimental protocols that would be utilized for a comprehensive comparative study.

Data Presentation

A quantitative comparison of the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is not possible due to the lack of available data for this compound and 4-Ethoxybenzyl alcohol. The available data for 4-Chlorophenol is summarized below.

Table 1: In Vitro Cytotoxicity of 4-Chlorophenol

CompoundCell LineAssayExposure Time (hours)EC50 (mmol/L)
4-ChlorophenolL929 (fibroblast)MTT242.18[1]
4-ChlorophenolL929 (fibroblast)MTT481.18[1]

Experimental Protocols

To ensure standardized and reproducible results for a comprehensive in vitro cytotoxicity comparison, the following detailed experimental protocols for the MTT and LDH assays are recommended.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the resulting formazan, which is soluble in an appropriate solvent, is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (this compound, 4-Chlorophenol, and 4-Ethoxybenzyl alcohol) for specific durations (e.g., 24 and 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 or EC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Control Preparation: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum release control, after subtracting the spontaneous release background.

Visualizations

To facilitate the understanding of the experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_data Data Acquisition & Analysis cluster_output Output start Seed Cells in 96-well Plates treatment Treat with Compounds: - this compound - 4-Chlorophenol - 4-Ethoxybenzyl alcohol start->treatment controls Include Positive & Negative Controls treatment->controls mtt MTT Assay (Metabolic Activity) controls->mtt ldh LDH Assay (Membrane Integrity) controls->ldh read_mtt Measure Absorbance (570 nm) mtt->read_mtt read_ldh Measure Absorbance (490 nm) ldh->read_ldh analysis Calculate % Viability / % Cytotoxicity Determine EC50 / IC50 read_mtt->analysis read_ldh->analysis result Comparative Cytotoxicity Profile analysis->result

Caption: Experimental workflow for in vitro cytotoxicity comparison.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_nucleus Nucleus compound Cytotoxic Compound receptor Membrane Receptors compound->receptor ros Reactive Oxygen Species (ROS) Production compound->ros Direct Effect caspase_cascade Caspase Activation receptor->caspase_cascade dna_damage DNA Damage caspase_cascade->dna_damage mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction mito_dysfunction->caspase_cascade apoptosis Apoptosis / Necrosis mito_dysfunction->apoptosis dna_damage->apoptosis

References

A Comparative Analysis of Chlorophenol Toxicity in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of various chlorophenols in environmental samples. The data presented is curated from a range of ecotoxicological studies to assist in environmental risk assessment and to provide a baseline for the development of less toxic alternatives. This document summarizes quantitative toxicity data, details common experimental protocols for aquatic toxicity testing, and visualizes key toxicological pathways.

Executive Summary

Chlorophenols are a class of aromatic organic compounds that have been widely used as pesticides, herbicides, and wood preservatives.[1] Their persistence in the environment and inherent toxicity pose a significant risk to aquatic ecosystems.[2] This guide reveals that the toxicity of chlorophenols generally increases with the degree of chlorination. Pentachlorophenol (PCP) is consistently among the most toxic congeners to a wide array of aquatic organisms. Factors such as pH, water hardness, and temperature can significantly modify the toxicity of these compounds, with PCP being more toxic at lower pH.

Comparative Toxicity Data

The following tables summarize the acute and chronic toxicity of various chlorophenols to representative aquatic organisms. Toxicity is expressed as the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC).

Table 1: Acute Toxicity of Chlorophenols to Freshwater Organisms

ChlorophenolSpeciesEndpoint (Duration)Concentration (µg/L)Reference
2-ChlorophenolDaphnia magna (cladoceran)LC50 (48h)2,600[3]
4-ChlorophenolCeriodaphnia dubia (cladoceran)LC50 (48h)>6,000
2,4-DichlorophenolDaphnia magna (cladoceran)LC50 (48h)2,600[3]
2,4,6-TrichlorophenolPimephales promelas (fathead minnow)LC50 (96h)8,300
2,3,4,6-TetrachlorophenolDaphnia magna (cladoceran)EC50 (48h)90
Pentachlorophenol (PCP)Oncorhynchus mykiss (rainbow trout)LC50 (96h)18
Pentachlorophenol (PCP)Pimephales promelas (fathead minnow)LC50 (96h)205[4]
Pentachlorophenol (PCP)Daphnia magna (cladoceran)LC50 (48h)480[4]

Table 2: Chronic Toxicity of Chlorophenols to Freshwater Organisms

ChlorophenolSpeciesEndpoint (Duration)Concentration (µg/L)Reference
2-ChlorophenolDaphnia magna (cladoceran)NOEC (24d, reproduction)300
4-ChlorophenolPimephales promelas (fathead minnow)NOEC (growth & mortality)249
2,4-DichlorophenolPimephales promelas (fathead minnow)Chronic Value (embryo-larval)365[3]
2,3,4,6-TetrachlorophenolVarious cladoceransNOEC (7d)240-340
Pentachlorophenol (PCP)Pimephales promelas (fathead minnow)NOEC (28d, growth)45
Pentachlorophenol (PCP)Ceriodaphnia dubia (cladoceran)NOEC (14d, reproduction)100
Pentachlorophenol (PCP)Simocephalus vetulus (cladoceran)NOEC (14d)50

Table 3: Toxicity of Chlorophenols to Marine Organisms

ChlorophenolSpeciesEndpoint (Duration)Concentration (µg/L)Reference
3-ChlorophenolPlatichthys flesus (European flounder)LC50 (96h)3,990[1]
4-ChlorophenolNitzschia closterium (marine diatom)EC50 (72h, growth)7,700-8,100
2,4-DichlorophenolNitzschia closterium (marine diatom)EC50 (72h, growth)8,800-9,100
Pentachlorophenol (PCP)Crassostrea virginica (eastern oyster)LC50 (12d)71
Pentachlorophenol (PCP)Echinoderm (growth)EC50 (48h)710-870

Experimental Protocols

The following section outlines a standardized methodology for aquatic toxicity testing, based on OECD guidelines, which are widely accepted for environmental hazard and risk assessment of chemicals.[5][6]

Test Organisms

A variety of species from different trophic levels are used to assess the impact on the aquatic ecosystem.[5]

  • Fish: Fathead minnow (Pimephales promelas) or Zebrafish (Danio rerio) are commonly used for acute (96-hour LC50) and early-life stage toxicity tests.[5][7]

  • Invertebrates: Daphnia magna (a cladoceran) is a standard organism for acute (48-hour EC50 for immobilization) and chronic (21-day reproduction) tests.[7]

  • Algae: Pseudokirchneriella subcapitata (green algae) is typically used for growth inhibition tests (72 or 96-hour EC50).[7]

Test Conditions
  • Water: Reconstituted laboratory water with standardized hardness, alkalinity, and pH is used. For site-specific assessments, natural water from the receiving environment may be used.

  • Temperature: Maintained at a constant, species-appropriate temperature (e.g., 20 ± 1 °C for Daphnia magna, 25 ± 1 °C for fathead minnows).

  • Light: A 16-hour light to 8-hour dark photoperiod is standard.

  • pH: Monitored and controlled, as it significantly affects the toxicity of ionizable compounds like chlorophenols.

Test Procedure (Example: Acute Fish Toxicity Test - OECD 203)
  • Range-finding Test: A preliminary test is conducted with a wide range of concentrations to determine the approximate toxicity of the chlorophenol.

  • Definitive Test: Based on the range-finding results, a series of at least five concentrations are chosen, plus a control.

  • Exposure: A minimum of seven fish per concentration are exposed in replicate test chambers. The test solution is typically renewed every 24 hours (semi-static) or continuously (flow-through) to maintain stable concentrations.

  • Observations: Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as the probit or trimmed Spearman-Karber method.[8]

Analytical Chemistry

The concentrations of the chlorophenol in the test solutions should be measured at the beginning and end of the exposure period to confirm the nominal concentrations, especially for volatile or degradable compounds.[2] Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.[2]

Mechanisms of Toxicity and Signaling Pathways

Chlorophenols exert their toxic effects through various mechanisms, primarily by inducing oxidative stress, immunotoxicity, and endocrine disruption.[9][10]

Oxidative Stress Pathway

Chlorophenols can lead to an overproduction of reactive oxygen species (ROS) within the cells of aquatic organisms.[9] This imbalance between ROS production and the antioxidant defense system results in oxidative damage to lipids, proteins, and DNA.[9][11]

Oxidative_Stress_Pathway CP Chlorophenols Mito Mitochondria CP->Mito disrupts electron transport chain ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) CP->ROS direct generation Mito->ROS increases production Damage Cellular Damage ROS->Damage causes Antioxidants Antioxidant Defense (e.g., SOD, CAT, GSH) Antioxidants->ROS scavenges Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein DNA DNA Damage Damage->DNA Immunotoxicity_Pathway CP Chlorophenol Exposure ImmuneCells Immune Cells (e.g., Leukocytes, Macrophages) CP->ImmuneCells alters populations GeneExpression Immune Gene Expression CP->GeneExpression modulates ImmuneResponse Compromised Immune Response ImmuneCells->ImmuneResponse GeneExpression->ImmuneResponse TNFa TNF-α GeneExpression->TNFa upregulates HSP70 HSP70 GeneExpression->HSP70 upregulates MHC2 MHC II GeneExpression->MHC2 downregulates Experimental_Workflow Plan Test Planning (select species, endpoints) Range Range-Finding Test Plan->Range Definitive Definitive Test (multiple concentrations & control) Range->Definitive Exposure Exposure Period (e.g., 48h, 96h, 21d) Definitive->Exposure Observations Biological Observations (mortality, growth, reproduction) Exposure->Observations Analysis Chemical Analysis (confirm exposure concentrations) Exposure->Analysis Data Data Analysis (calculate LC50/EC50/NOEC) Observations->Data Analysis->Data Report Reporting Data->Report

References

Comparative Analysis of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

SGLT2 inhibitors represent a novel class of oral antihyperglycemic agents that have demonstrated significant efficacy in the management of type 2 diabetes mellitus.[2] Their mechanism of action is independent of insulin, focusing on the inhibition of glucose reabsorption in the kidneys.[3][4] SGLT2 is a high-capacity, low-affinity transporter responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into circulation.[2][5] By inhibiting SGLT2, these drugs promote urinary glucose excretion, thereby lowering blood glucose levels.[4] Beyond glycemic control, SGLT2 inhibitors have shown considerable cardiovascular and renal protective benefits.[5][6]

Comparative Inhibitory Potential of SGLT2 Inhibitors

The efficacy and selectivity of SGLT2 inhibitors are commonly quantified by their half-maximal inhibitory concentration (IC50) values against SGLT2 and the related SGLT1 transporter. High selectivity for SGLT2 over SGLT1 is a desirable characteristic to minimize potential gastrointestinal side effects associated with SGLT1 inhibition.[7]

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Ertugliflozin (B560060) 0.877[2][8][9]1960[2]>2000-fold[2][7]
Empagliflozin 3.1[8]8300[7]~2500-fold[7]
Dapagliflozin 1.1[8][10]1400[7][10]~1200-fold[7]
Canagliflozin 2.2[8]663[11]~250-fold[7]
Sotagliflozin 1.8[8][11]36[8][11]~20-fold[7]

Experimental Protocols

In Vitro SGLT2 Inhibition Assay Using a Fluorescent Glucose Analog

This protocol describes a cell-based assay to determine the inhibitory potential of test compounds on SGLT2-mediated glucose uptake using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG), in a human kidney cell line (HK-2) that endogenously expresses SGLT2.[12][13]

1. Cell Culture:

  • Culture human kidney proximal tubule cells (HK-2) in a complete DMEM/F-12 medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[12]

  • Seed the HK-2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to grow to confluence, which typically takes 24-48 hours.[12]

2. Compound Preparation:

  • Prepare a stock solution of the test compound (e.g., 4-Chloro-3-(4-ethoxybenzyl)phenol or a known SGLT2 inhibitor) in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solution in Krebs-Ringer-Henseleit (KRH) buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the wells should not exceed 0.5%.[12]

3. Glucose Uptake Assay:

  • On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.[12]

  • Add 100 µL of KRH buffer containing the respective concentrations of the test compound or vehicle control (DMSO) to each well.[12]

  • Include the following controls:

    • Total Uptake: Wells containing only the vehicle.

    • Non-specific Uptake: Wells with a high concentration of D-glucose (e.g., 30 mM) or sodium-free KRH buffer to outcompete or prevent SGLT2-mediated uptake of 2-NBDG.[12][13]

    • Positive Control: Wells with a known SGLT2 inhibitor, such as Dapagliflozin or Phlorizin.[13]

  • Pre-incubate the plate at 37°C for 15-30 minutes.[12]

  • Initiate glucose uptake by adding 10 µL of a 2-NBDG solution (in KRH buffer) to each well, achieving a final concentration of 100-200 µM.[12]

  • Incubate the plate at 37°C for an additional 30-60 minutes.[12]

4. Measurement and Data Analysis:

  • Terminate the glucose uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.[12]

  • Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking.[12]

  • Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[12]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and use a four-parameter logistic equation to determine the IC50 value.[12]

Visualizations

SGLT2 Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism of glucose and sodium reabsorption in a renal proximal tubule cell via the SGLT2 transporter and the site of action for SGLT2 inhibitors.

SGLT2_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Lumen SGLT2 SGLT2 GLUT2 GLUT2 NaK_ATPase Na+/K+ ATPase Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion Na_Lumen Na+ NaK_ATPase->Na_Lumen Blood Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Co-transport Na_Lumen->SGLT2 Co-transport Na_Blood Na+ Na_Blood->NaK_ATPase K_Blood K+ K_Blood->NaK_ATPase SGLT2i SGLT2 Inhibitor SGLT2i->SGLT2 Inhibition

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

Experimental Workflow for SGLT2 Inhibitor Screening

The workflow for screening potential SGLT2 inhibitors involves several key steps, from initial cell culture to final data analysis for IC50 determination.

SGLT2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Culture HK-2 Cells in 96-well plate B 2. Prepare serial dilutions of test compounds A->B C 3. Pre-incubate cells with compounds B->C D 4. Add 2-NBDG to initiate glucose uptake C->D E 5. Incubate to allow for uptake D->E F 6. Terminate uptake and lyse cells E->F G 7. Measure fluorescence F->G H 8. Calculate % inhibition and determine IC50 G->H

Caption: Workflow for a cell-based SGLT2 inhibitor screening assay.

References

Head-to-head comparison of different catalysts for phenol chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective chlorination of phenols is a cornerstone of synthetic chemistry, yielding crucial intermediates for pharmaceuticals, agrochemicals, and other fine chemicals. The choice of catalyst is paramount in directing the regioselectivity of this reaction, influencing product distribution and overall efficiency. This guide provides a head-to-head comparison of different catalytic systems for phenol (B47542) chlorination, supported by experimental data to inform your catalyst selection process.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the chlorination of phenol, highlighting key metrics such as conversion, and selectivity towards different chlorinated isomers.

Catalyst SystemChlorinating AgentSolventTemp. (°C)Phenol Conversion (%)Selectivity (Product Distribution)Reference
No Catalyst H₂O₂/HClWaterRT69<1% 2,4-dichlorophenol, 45% p-chlorophenol, 21% o-chlorophenol[1][2]
MnSO₄H₂O₂/HClWater8010072% 2,4-dichlorophenol, 13% p-chlorophenol, 9% o-chlorophenol[1][2]
CuCl₂H₂O₂/HClWaterRT85<1% 2,4-dichlorophenol, 54% p-chlorophenol, 29% o-chlorophenol[1]
(S)-Diphenylprolinol (1 mol%)SO₂Cl₂Not SpecifiedNot SpecifiedHigh YieldHighly ortho-selective (≤99:1 o:p ratio)[3][4]
Nagasawa's bis-thiourea (1 mol%)SO₂Cl₂Not SpecifiedNot SpecifiedHigh YieldHighly ortho-selective[3][4]
Phenyl boronic acid (5 mol%)SO₂Cl₂Not SpecifiedNot SpecifiedHigh YieldHighly ortho-selective[3][4]
Acetonitrile (B52724)SO₂Cl₂Not SpecifiedNot SpecifiedHigh YieldHighly para-selective (≤4:96 o:p ratio)[3][4]
(S)-BINAPO (5 mol%)SO₂Cl₂Not SpecifiedNot SpecifiedHigh YieldHighly para-selective[3][4]
Diisopropyl ether (4.00 equiv)SO₂Cl₂Not SpecifiedNot SpecifiedHigh YieldHighly para-selective[3][4]
Palladium AcetateNCSNot SpecifiedNot SpecifiedNot SpecifiedDirected C-H chlorination[5]
H⁺, Al³⁺, Na⁺, K⁺-L zeoliteSO₂Cl₂2,2,4-trimethylpentane25~96~89% para-selectivity (para/ortho ratio of 8.0)[6]

Experimental Protocols

The following sections detail generalized experimental methodologies for catalytic phenol chlorination, based on protocols described in the cited literature.

Oxychlorination using Metal Salt Catalysts

This procedure is adapted from the work of Xin et al. (2017) on manganous sulfate-catalyzed oxychlorination.[1][2]

  • Reaction Setup : In a three-neck flask equipped with a gas inlet, a liquid inlet, and a reflux condenser, add phenol and the chosen metal salt catalyst (e.g., MnSO₄) to water.

  • Chlorine Source : Introduce gaseous HCl, which dissolves to form an aqueous solution.

  • Initiation : Immerse the flask in a preheated oil bath and stir the solution vigorously. Add hydrogen peroxide (30% aqueous solution) dropwise using a pump to initiate the reaction.

  • Reaction Monitoring : Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up : Upon completion, the products may spontaneously separate from the aqueous solution. The organic phase can be isolated, and the aqueous phase containing the catalyst can potentially be recycled.

Organocatalyzed Chlorination

This generalized protocol is based on the studies of catalyst-tuned electrophilic chlorination.[3][4]

  • Reaction Setup : To a solution of phenol in a suitable solvent, add the selected organocatalyst (e.g., (S)-diphenylprolinol for ortho-selectivity or acetonitrile for para-selectivity).

  • Chlorinating Agent : Add the chlorinating agent, typically sulfuryl chloride (SO₂Cl₂), to the reaction mixture.

  • Reaction Conditions : Stir the reaction at the appropriate temperature for a specified time to achieve high conversion.

  • Analysis : The regioselectivity (ortho vs. para) of the chlorination is determined by analyzing the product mixture using methods like NMR spectroscopy or GC.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the catalytic chlorination of phenol.

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_analysis Analysis and Work-up A Combine Phenol, Catalyst, and Solvent B Add Chlorinating Agent (e.g., SO2Cl2 or H2O2/HCl) A->B Step 1 C Control Temperature and Stirring B->C Step 2 D Monitor Reaction (GC/HPLC) C->D Step 3 E Product Isolation and Purification D->E Step 4 F Characterization (NMR, GC-MS) E->F Step 5

Caption: Experimental workflow for catalytic phenol chlorination.

Signaling Pathways and Logical Relationships

The regioselectivity of phenol chlorination is dictated by the catalyst's ability to direct the electrophilic attack of the chlorine source to either the ortho or para position of the phenol ring. This can be visualized as a decision pathway.

G cluster_ortho Ortho-Directing Catalysts cluster_para Para-Directing Catalysts Phenol Phenol Catalyst Catalyst ChlorinatingAgent Chlorinating Agent OrthoCatalyst (S)-Diphenylprolinol, Nagasawa's bis-thiourea Catalyst->OrthoCatalyst ParaCatalyst Acetonitrile, (S)-BINAPO Catalyst->ParaCatalyst OrthoProduct ortho-Chlorophenol OrthoCatalyst->OrthoProduct ParaProduct para-Chlorophenol ParaCatalyst->ParaProduct

Caption: Catalyst-controlled regioselectivity in phenol chlorination.

References

Chlorinated Stilbenes Emerge as Potent Anti-Tumor Agents, Outperforming Parent Compound Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A growing body of research indicates that chlorinated derivatives of resveratrol (B1683913), a naturally occurring polyphenol known for its anti-cancer properties, exhibit significantly enhanced anti-tumor effects compared to the parent compound. These chlorinated stilbenes demonstrate superior cytotoxicity and pro-apoptotic activity in various cancer cell lines, positioning them as promising candidates for the development of novel cancer therapeutics. This comparative guide synthesizes the current experimental data on the anti-tumor effects of resveratrol and its chlorinated analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Enhanced Cytotoxicity of Chlorinated Stilbenes

Recent studies have highlighted the increased potency of chlorinated stilbenes in inhibiting the proliferation of cancer cells. A key study demonstrated that 4'-chloro-3,5-dihydroxystilbene, a chlorinated analog of resveratrol, exhibited a higher potency of growth suppression in three different lung cancer cell lines when compared to resveratrol.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were consistently lower for the chlorinated derivative, indicating that a lower concentration is required to achieve the same level of anti-proliferative activity.

This enhanced cytotoxicity is a crucial factor in the development of effective chemotherapeutic agents, as it suggests that chlorinated stilbenes could potentially be effective at lower, less toxic doses than resveratrol.

Comparative Anti-Proliferative Activity of Resveratrol and its Derivatives

The following table summarizes the IC50 values of resveratrol and one of its chlorinated derivatives in various cancer cell lines, illustrating the superior performance of the chlorinated analog.

CompoundCancer Cell LineIC50 (µM)Reference
ResveratrolA549 (Lung Carcinoma)~50-100[1]
4'-chloro-3,5-dihydroxystilbeneA549 (Lung Carcinoma)~25-50[1]
ResveratrolNCI-H460 (Large Cell Lung Cancer)>100[1]
4'-chloro-3,5-dihydroxystilbeneNCI-H460 (Large Cell Lung Cancer)~50-100[1]
ResveratrolNCI-H1299 (Non-Small Cell Lung Cancer)>100[1]
4'-chloro-3,5-dihydroxystilbeneNCI-H1299 (Non-Small Cell Lung Cancer)~50-100[1]

Induction of Apoptosis: A Key Mechanism of Action

Both resveratrol and its chlorinated derivatives exert their anti-tumor effects primarily through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. The mechanism involves the activation of a cascade of enzymes called caspases, which ultimately leads to the dismantling of the cell.

The following diagram illustrates a simplified workflow for assessing apoptosis in cancer cells treated with stilbene (B7821643) derivatives.

G Experimental Workflow for Apoptosis Assessment cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Detection cluster_2 Protein Analysis A Seed Cancer Cells B Treat with Resveratrol or Chlorinated Stilbene A->B C Annexin V/PI Staining B->C E Cell Lysis B->E D Flow Cytometry Analysis C->D F Western Blot for Apoptosis Markers (e.g., Caspase-3, PARP) E->F

Experimental workflow for apoptosis assessment.

Signaling Pathways Modulated by Resveratrol and its Derivatives

Resveratrol and its analogs modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for the rational design of more effective anti-cancer drugs.

One of the primary mechanisms involves the induction of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.

The following diagram depicts a simplified overview of the intrinsic apoptosis pathway activated by stilbene derivatives.

G Intrinsic Apoptosis Pathway Induced by Stilbenes cluster_0 Stimulus cluster_1 Mitochondrial Events cluster_2 Caspase Activation cluster_3 Cellular Outcome A Resveratrol / Chlorinated Stilbene B Mitochondrial Stress A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Intrinsic apoptosis pathway induced by stilbenes.

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Resveratrol and chlorinated stilbene derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of resveratrol or chlorinated stilbene derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of key apoptosis-regulating proteins.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The data presented in this guide strongly suggest that chlorinated stilbenes represent a promising new class of anti-tumor agents with enhanced efficacy compared to resveratrol. Their superior cytotoxicity and pro-apoptotic activity warrant further investigation and preclinical development. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of cancer therapy. Further studies focusing on the in vivo efficacy, toxicity, and pharmacokinetic profiles of these compounds are essential to translate these promising in vitro findings into clinical applications.

References

Comparative biodegradation kinetics of phenol and 4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biodegradation Kinetics of Phenol (B47542) and 4-Chlorophenol (B41353)

This guide provides a detailed comparison of the biodegradation kinetics of phenol and its chlorinated derivative, 4-chlorophenol. The information is tailored for researchers, scientists, and drug development professionals, offering insights into the microbial degradation of these environmental pollutants. The data presented is compiled from various scientific studies, focusing on the kinetic parameters, experimental methodologies, and metabolic pathways.

Introduction

Phenol and 4-chlorophenol are common constituents in industrial effluents from various sectors, including pharmaceuticals, pesticides, and chemical manufacturing.[1] While both are toxic, 4-chlorophenol generally exhibits higher toxicity and is more resistant to biodegradation due to the presence of the chlorine atom on the aromatic ring.[2] Understanding the kinetics of their microbial degradation is crucial for developing effective bioremediation strategies. This guide focuses on the comparative aspects of their biodegradation, primarily by bacterial species such as Pseudomonas putida.

Comparative Biodegradation Kinetics

The biodegradation of phenol and 4-chlorophenol by microorganisms is often described by kinetic models such as the Monod and Haldane models. The Haldane model is particularly relevant as it accounts for substrate inhibition at high concentrations, a common characteristic of phenolic compounds.[3][4]

A study using Pseudomonas putida demonstrated that the kinetic parameters for the biodegradation of these two compounds differ significantly. The data from single and binary substrate systems reveal the intricate interactions between these pollutants during microbial degradation.

Table 1: Comparative Biodegradation Kinetic Parameters by Pseudomonas putida

Kinetic ParameterPhenol4-ChlorophenolReference
Maximum Specific Growth Rate (μ_max)0.512 h⁻¹Not a growth substrate[5]
Maximum Specific Utilization Rate (k)-0.246 h⁻¹[5]
Half-Saturation Constant (K_s)78.38 mg/L1.048 mg/L[5]
Self-Inhibition Constant (K_i)228.5 mg/L53.40 mg/L[5]
Yield Coefficient (Y)0.618 mg cell/mg phenol-[5]

Note: 4-chlorophenol is often degraded via cometabolism, meaning it does not serve as a primary growth substrate. Therefore, a specific growth rate is not applicable.

In mixed substrate systems, the presence of one compound affects the degradation of the other. For instance, 4-chlorophenol acts as an inhibitor of phenol oxidation.[6][7] Modeling analyses have suggested that at high phenol concentrations, 4-chlorophenol is a noncompetitive inhibitor, while at low phenol concentrations, it acts as a competitive inhibitor.[6] Conversely, phenol can also competitively inhibit the transformation of 4-chlorophenol.[5] The competitive inhibition coefficient of phenol on 4-chlorophenol transformation was found to be 6.75 mg/L, while the inhibition coefficient of 4-chlorophenol on phenol degradation was 9.27 mg/L, indicating a stronger inhibitory effect of 4-chlorophenol on phenol biodegradation.[5]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the biodegradation kinetics.

Bacterial Strain and Culture Conditions

A common microorganism used in these studies is Pseudomonas putida.[5][8][9][10] The bacterial cells are typically cultivated in a mineral salt medium with the target compound (phenol or 4-chlorophenol) as the primary carbon and energy source. For cometabolism studies, a growth substrate like sodium salicylate (B1505791) may be used to support cell growth while the non-growth substrate (4-chlorophenol) is degraded.[10]

Batch Biodegradation Experiments

Batch experiments are conducted to determine the kinetic parameters of biodegradation.[6][7] A typical experimental setup involves:

  • Inoculum Preparation: Bacterial cells are grown to a specific optical density, harvested by centrifugation, washed, and resuspended in a buffer solution.

  • Reaction Mixture: The degradation experiments are initiated by adding a known concentration of the bacterial inoculum to a mineral salt medium containing a specific initial concentration of phenol and/or 4-chlorophenol in sealed flasks.

  • Incubation: The flasks are incubated in a shaker at a controlled temperature and pH to ensure aerobic conditions and homogenous mixing.

  • Sampling and Analysis: Samples are withdrawn at regular intervals to measure the substrate concentration and cell density. Substrate concentration is typically determined using high-performance liquid chromatography (HPLC), while cell density is measured by spectrophotometry (optical density at 600 nm).

Kinetic Modeling

The experimental data from batch studies are fitted to kinetic models, such as the Haldane model, to estimate the kinetic parameters (μ_max, K_s, and K_i). The Haldane equation is as follows:

μ = (μ_max * S) / (K_s + S + (S² / K_i))

Where:

  • μ is the specific growth rate (h⁻¹)

  • μ_max is the maximum specific growth rate (h⁻¹)

  • S is the substrate concentration (mg/L)

  • K_s is the half-saturation constant (mg/L)

  • K_i is the substrate inhibition constant (mg/L)

Biodegradation Pathways

The microbial degradation of phenol and 4-chlorophenol proceeds through a series of enzymatic reactions that ultimately convert these toxic compounds into central metabolic intermediates. Both compounds are initially hydroxylated to form catechol or chlorocatechol, respectively.[11] These intermediates are then subject to ring cleavage, which can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway.[2][11]

The following diagram illustrates the generalized biodegradation pathways for phenol and 4-chlorophenol.

BiodegradationPathways phenol Phenol catechol Catechol phenol->catechol Phenol Hydroxylase ortho_p ortho-cleavage catechol->ortho_p Catechol 1,2- Dioxygenase meta_p meta-cleavage catechol->meta_p Catechol 2,3- Dioxygenase tca_p TCA Cycle Intermediates ortho_p->tca_p meta_p->tca_p cp 4-Chlorophenol cc 4-Chlorocatechol cp->cc Phenol Hydroxylase ortho_cp ortho-cleavage cc->ortho_cp Catechol 1,2- Dioxygenase meta_cp meta-cleavage cc->meta_cp Catechol 2,3- Dioxygenase tca_cp TCA Cycle Intermediates ortho_cp->tca_cp meta_cp->tca_cp

Caption: Generalized biodegradation pathways of phenol and 4-chlorophenol.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a comparative biodegradation study.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis culture Bacterial Culture (e.g., Pseudomonas putida) batch_setup Batch Reactor Setup (Phenol, 4-CP, Mixture) culture->batch_setup media Mineral Salt Medium Preparation media->batch_setup incubation Incubation (Controlled Temp, pH, Agitation) batch_setup->incubation sampling Periodic Sampling incubation->sampling hplc Substrate Concentration (HPLC) sampling->hplc od Cell Density (OD600) sampling->od modeling Kinetic Modeling (Haldane/Monod) hplc->modeling od->modeling

Caption: Typical experimental workflow for kinetic studies.

Conclusion

The biodegradation of phenol and 4-chlorophenol is a complex process influenced by substrate inhibition and competitive interactions. While microorganisms like Pseudomonas putida can effectively degrade both compounds, the presence of the chlorine atom in 4-chlorophenol significantly increases its inhibitory effect and alters the degradation kinetics. The data and methodologies presented in this guide provide a foundation for further research and the development of optimized bioremediation technologies for wastewaters containing these phenolic pollutants.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 4-Chloro-3-(4-ethoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-3-(4-ethoxybenzyl)phenol, a compound that, like other chlorinated phenols, requires careful management. The following procedures are based on established safety protocols for handling hazardous phenolic and chlorinated compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications and Notes
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.In case of a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[1][2][3]
Hand Protection Chemical-resistant gloves.For incidental contact, double-layered nitrile gloves may be sufficient.[3][4] For direct or prolonged contact, more robust gloves such as butyl rubber or Viton are recommended.[1][2] Always inspect gloves for integrity before use and change them frequently.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A chemically resistant apron should be worn over the lab coat if there is a significant risk of splashing.[1][2][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]

Operational Plan: Handling and Storage with Precision

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2]

Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is correctly donned.[1] Prepare the work area within the chemical fume hood by lining the surface with an absorbent, disposable material.

  • During Use: Avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[5][6]

  • After Use: Thoroughly decontaminate the work area. Dispose of all contaminated materials as hazardous waste.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[1][4]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Store containers at or below eye level.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All materials contaminated with this compound, including empty containers, used pipette tips, and contaminated PPE, must be collected as hazardous chemical waste.[1][3]

  • Use designated, properly labeled, and sealed containers for waste collection.

Disposal Procedure:

  • Segregation: Do not mix phenolic waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department.[7] Do not dispose of this chemical down the drain.[5][8]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_chem Conduct Experiment prep_area->handle_chem Proceed to Experiment cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(4-ethoxybenzyl)phenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(4-ethoxybenzyl)phenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。